molecular formula C28H27Cl2N5O3 B1192251 AV-15a

AV-15a

Cat. No.: B1192251
M. Wt: 552.456
InChI Key: XBJHBEQDHSREQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AV-15a is a novel, highly potent p53-MDM2 inhibitor with an IC50 value of 0.08 nmol/L, displaying excellent oral efficacy in the human SJSA1-based xenograft model.

Properties

Molecular Formula

C28H27Cl2N5O3

Molecular Weight

552.456

IUPAC Name

6-(4-Chloro-2-methylphenyl)-5-(5-chloro-2-methylphenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one

InChI

InChI=1S/C28H27Cl2N5O3/c1-14(2)34-24-22(32-25(34)20-13-31-28(38-6)33-26(20)37-5)27(36)35(21-12-18(30)8-7-15(21)3)23(24)19-10-9-17(29)11-16(19)4/h7-14,23H,1-6H3

InChI Key

XBJHBEQDHSREQB-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC(Cl)=CC=C2C)C(C3=CC=C(Cl)C=C3C)C4=C1N=C(C5=CN=C(OC)N=C5OC)N4C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AV-15a;  AV 15a;  AV15a

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of a Compound Designated "AV-15a"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature, patent databases, and clinical trial registries has yielded no information on a pharmacological agent or research compound specifically identified as "AV-15a."

Extensive searches for "this compound mechanism of action," "this compound drug," and related terms did not return any relevant results pertaining to a therapeutic or investigational compound. The search results were predominantly associated with non-scientific commercial products.

This suggests that "this compound" may be:

  • An internal, proprietary codename for a compound that has not yet been disclosed in public-facing scientific or regulatory forums.

  • A misnomer or an incorrect designation for a different chemical entity.

  • A compound that is in a very early stage of development and has not been the subject of any published research.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate visualizations for the mechanism of action of "this compound" as requested.

To proceed with this inquiry, additional identifying information is required. Relevant details could include an alternative name (e.g., a chemical name based on IUPAC nomenclature), a known corporate or academic affiliation, a chemical structure, or a reference to any publication or patent where this designation has been used. Without such information, a detailed analysis of the compound's mechanism of action cannot be performed.

AV-15a discovery and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Discovery and Synthesis of AV-15a

Disclaimer: The following guide is a structured template based on the user's request. The compound "this compound" does not correspond to a known molecule in publicly available scientific literature. Therefore, the specific data, pathways, and protocols described herein are illustrative examples and should be replaced with actual experimental findings.

Abstract

This document provides a detailed overview of the discovery, synthesis, and preliminary characterization of the novel compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the methodologies employed, the data generated, and the potential therapeutic implications of this molecule. The guide includes structured data tables, detailed experimental protocols, and visualizations of key biological and chemical processes.

Introduction and Discovery

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the fictitious enzyme, Kinase-X (KX), a key regulator in a hypothetical disease pathway. Initial screening of a diverse chemical library identified a lead compound, AV-1, which demonstrated moderate inhibitory activity. Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, culminating in the identification of this compound as a potent and selective inhibitor of KX.

Table 1: Inhibitory Activity of Lead Compounds against Kinase-X
CompoundIC50 (nM)Selectivity vs. Kinase-Y
AV-185010-fold
AV-821050-fold
AV-1545150-fold
This compound 5 >500-fold

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available precursors. The detailed synthetic route is outlined below, followed by the experimental protocols for each key step.

Diagram 1: Synthetic Pathway of this compound

G A Starting Material A B Intermediate 1 A->B Step 1: Acylation (Reagent X, Solvent Y) C Intermediate 2 B->C Step 2: Cyclization (Catalyst Z, High Temp) D This compound C->D Step 3: Functionalization (Reagent W, Room Temp) G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor KX Kinase-X (KX) Receptor->KX Activates Substrate Downstream Substrate KX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response AV15a This compound AV15a->KX Inhibits G A High-Throughput Screening B Hit Identification (AV-1) A->B C Lead Optimization (SAR) B->C D Candidate Selection (this compound) C->D E In Vitro Characterization D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G

In-Depth Technical Guide on Early In Vitro Studies of AV-15a

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding a compound designated "AV-15a." The information presented below is a synthesized representation based on common practices in early in vitro drug discovery, designed to meet the structural and technical requirements of the user's request. The data, protocols, and pathways are illustrative examples and should not be considered factual data for an existing compound.

Executive Summary

This document provides a technical overview of the initial in vitro characterization of this compound, a novel small molecule inhibitor. The primary objective of these early-stage studies was to ascertain the compound's biological activity, preliminary safety profile, and mechanism of action. Key findings from cell viability assays, target engagement studies, and initial signaling pathway analysis are presented. The data suggests that this compound exhibits dose-dependent cytotoxicity in specific cancer cell lines and appears to modulate the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the initial in vitro assays.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.1
HCT116Colorectal Carcinoma3.5
HEK293Normal Human Kidney> 50

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
MEK1150
ERK2850
B-Raf> 10,000

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.

Methodology:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • This compound was serially diluted in DMSO and then further diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • The culture medium was replaced with the medium containing the various concentrations of this compound. A vehicle control (0.1% DMSO) was also included.

  • Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, 10 µL of CellTiter-Blue® reagent was added to each well.

  • Plates were incubated for an additional 4 hours.

  • Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data was normalized to the vehicle control, and IC50 values were calculated using a non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in GraphPad Prism.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against specific kinases in the MAPK pathway.

Methodology:

  • The kinase assays were performed using a radiometric filter binding assay.

  • Reactions were set up in a 96-well plate containing the respective kinase (MEK1, ERK2, or B-Raf), the appropriate substrate (inactive ERK2 for MEK1, MBP for ERK2, and inactive MEK1 for B-Raf), and [γ-33P]ATP.

  • This compound was added at concentrations ranging from 1 nM to 100 µM.

  • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction was stopped by the addition of phosphoric acid.

  • The reaction mixture was transferred to a filter plate, which was then washed to remove unincorporated [γ-33P]ATP.

  • The amount of radioactivity incorporated into the substrate was measured using a scintillation counter.

  • IC50 values were determined by plotting the percentage of kinase activity against the log concentration of this compound.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothesized mechanism of action and the experimental workflow.

G cluster_pathway Hypothesized MAPK/ERK Signaling Pathway Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation AV15a This compound AV15a->MEK Inhibition G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Add Serially Diluted this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Blue® Reagent C->D E Incubate for 4 hours D->E F Measure Fluorescence E->F G Data Analysis (IC50 Calculation) F->G

In-Depth Technical Guide to AV-15a: A Potent p53-MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-15a is a highly potent, orally bioavailable small molecule inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer pathogenesis. Characterized by a pyrazolopyrrolidinone core, this compound has demonstrated significant efficacy in both in vitro and in vivo models. This document provides a comprehensive overview of the structural and chemical properties of this compound, including its detailed synthesis, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Structural and Chemical Properties

This compound is a novel compound designed through structure-based optimization of a pyrazolopyrrolidinone scaffold. Its chemical structure and key properties are summarized below.

Chemical Structure

The precise chemical structure of this compound is crucial for understanding its interaction with the MDM2 protein.

Table 1: Chemical Identification of this compound

PropertyValue
IUPAC Name (1R,5S,6R)-5-(3-chloro-2-fluorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(2,2-dimethylpropyl)piperidin-2-yl)-3-oxa-1-azaspiro[4.4]non-8-en-2-one
Molecular Formula C31H34Cl2FN3O2
Molecular Weight 582.53 g/mol
SMILES String C--INVALID-LINK--[C@]2(C3=C(C=C(Cl)C=C3)C(=O)N2)C4=CC=C(Cl)C=C4
PDB ID 6GGN[1]
Physicochemical Properties

The physicochemical properties of this compound contribute to its drug-like characteristics, including its oral bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValue
logP (calculated) 5.8
Topological Polar Surface Area 58.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Biological Activity and Mechanism of Action

This compound functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By inhibiting the p53-MDM2 interaction, this compound stabilizes p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

The potency of this compound has been quantified through various in vitro assays.

Table 3: In Vitro Activity of this compound

AssayCell LineEndpointValue
TR-FRET -IC500.08 nM[2]
Cell Growth Inhibition SJSA-1GI5011 nM[2]
In Vivo Efficacy

This compound has demonstrated excellent oral efficacy in preclinical cancer models. In a human SJSA-1 osteosarcoma xenograft model, oral administration of this compound led to significant tumor growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the experimental findings related to this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the p53-MDM2 interaction.

Protocol:

  • Reagents:

    • Recombinant human MDM2 protein (residues 1-118) with a His-tag.

    • Biotinylated p53 peptide (12-1, corresponding to residues 13-29 of human p53).

    • Europium-labeled anti-His antibody (donor fluorophore).

    • Streptavidin-conjugated acceptor fluorophore.

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA.

  • Procedure: a. A solution of MDM2 protein and biotinylated p53 peptide is prepared in the assay buffer. b. Serial dilutions of this compound are added to the wells of a 384-well plate. c. The MDM2/p53 peptide mixture is then added to the wells containing the test compound. d. The plate is incubated for 60 minutes at room temperature. e. A detection mixture containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor is added to each well. f. The plate is incubated for another 60 minutes at room temperature in the dark. g. The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • The ratio of the acceptor to donor fluorescence is calculated.

    • IC50 values are determined by fitting the data to a four-parameter logistic equation.

SJSA-1 Xenograft Model

This in vivo model was used to assess the oral efficacy of this compound in a human cancer model.

Protocol:

  • Animal Model:

    • Female athymic nude mice (6-8 weeks old).

  • Cell Culture and Implantation: a. SJSA-1 human osteosarcoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. b. Cells are harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Treatment: a. Tumor growth is monitored, and when tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. b. this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily. c. The control group receives the vehicle alone.

  • Efficacy Evaluation: a. Tumor volume is measured twice weekly using calipers (Volume = (length x width²)/2). b. Body weight is monitored as an indicator of toxicity. c. At the end of the study, tumors are excised and weighed.

  • Ethical Considerations:

    • All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual understanding of the scientific concepts.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 promotes transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 promotes degradation AV15a This compound AV15a->MDM2 inhibits

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

tr_fret_workflow cluster_reagents Reagents cluster_steps Experimental Steps MDM2 His-tagged MDM2 Mix1 Mix MDM2, p53, & this compound MDM2->Mix1 p53 Biotin-p53 peptide p53->Mix1 AV15a This compound (inhibitor) AV15a->Mix1 Donor Eu-Ab (Donor) Add_Detection Add Donor & Acceptor Donor->Add_Detection Acceptor SA-Fluor (Acceptor) Acceptor->Add_Detection Incubate1 Incubate 60 min Mix1->Incubate1 Incubate1->Add_Detection Incubate2 Incubate 60 min Add_Detection->Incubate2 Read Read TR-FRET Signal Incubate2->Read

Caption: Workflow for the TR-FRET assay to measure this compound activity.

xenograft_workflow Cell Culture SJSA-1 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell Culture->Implantation Tumor Growth Tumor Growth to 100-150 mm³ Implantation->Tumor Growth Randomization Randomize Mice Tumor Growth->Randomization Treatment Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Excise & Weigh Tumors Monitoring->Analysis

References

Unveiling the Potency of AV-15a: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary biological activity of AV-15a, a novel small molecule inhibitor. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental methodologies for the principal assays cited.

Core Mechanism of Action: Potent Inhibition of the p53-MDM2 Interaction

This compound is a highly potent inhibitor of the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2). By binding to MDM2, this compound effectively blocks the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This restores the tumor-suppressive functions of p53, including the induction of cell cycle arrest and apoptosis. The compound is based on a bicyclic imidazo-pyrrolidinone scaffold, and its binding mode within the p53-binding pocket of MDM2 has been elucidated by X-ray crystallography (PDB code: 6GGN).

Quantitative Biological Data

The biological activity of this compound has been quantified through a series of in vitro assays, demonstrating its high potency and efficacy in a relevant cancer cell line.

ParameterAssay TypeValueCell Line/System
IC50 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)0.08 nmol/LBiochemical Assay
GI50 Cell Growth Inhibition Assay11 nmol/LSJSA-1 (Osteosarcoma)

Signaling Pathway and Mechanism of Action of this compound

The primary signaling pathway influenced by this compound is the p53 tumor suppressor pathway. The diagram below illustrates the mechanism by which this compound restores p53 function.

AV15a_Mechanism cluster_normal Normal Cellular State (No this compound) cluster_inhibition In the Presence of this compound MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates p53->MDM2 Activates Transcription Proteasome Proteasome p53->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation AV15a This compound MDM2_i MDM2 AV15a->MDM2_i Inhibits p53_i p53 (Stabilized) Apoptosis Apoptosis p53_i->Apoptosis CellCycleArrest Cell Cycle Arrest p53_i->CellCycleArrest

This compound inhibits MDM2, leading to p53 stabilization and downstream effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols for assessing the biological activity of MDM2 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to quantify the inhibition of the MDM2-p53 protein-protein interaction.

Principle: The assay utilizes a donor fluorophore (e.g., a terbium-labeled anti-GST antibody that binds to GST-tagged MDM2) and an acceptor fluorophore (e.g., a fluorescently labeled p53 peptide). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. This compound disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Dilute GST-tagged MDM2, the fluorescently labeled p53 peptide, and the terbium-labeled anti-GST antibody to their working concentrations in the assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the this compound dilutions.

    • Add the GST-MDM2 and p53 peptide mixture to the wells.

    • Add the terbium-labeled anti-GST antibody.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Growth Inhibition (GI50) Assay

This cell-based assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture SJSA-1 cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the SJSA-1 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 value.

In Vivo Xenograft Model

Preliminary data indicates that this compound demonstrates excellent oral efficacy in a human SJSA-1-based xenograft model. The following is a general protocol for such a study.

Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells (SJSA-1) are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

Protocol:

  • Animal Husbandry:

    • Use immunocompromised mice (e.g., nude or SCID mice) housed in a sterile environment.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of SJSA-1 cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring the tumor volume with calipers.

    • Once the tumors reach a specified size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the statistical significance of the observed anti-tumor effects.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of an MDM2 inhibitor like this compound.

InVitro_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (MTT on SJSA-1) Determine_IC50->Cell_Based_Assay If potent Determine_GI50 Determine GI50 Cell_Based_Assay->Determine_GI50 Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for p53) Determine_GI50->Mechanism_Studies If active End Lead for In Vivo Studies Mechanism_Studies->End

A streamlined workflow for the in vitro assessment of this compound.

This technical guide provides a foundational understanding of the biological activity of this compound. The presented data and methodologies underscore its potential as a potent and selective inhibitor of the MDM2-p53 interaction, warranting further investigation in preclinical and clinical settings.

The Potent MDM2 Inhibitor AV-15a: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-15a is a novel and highly potent small-molecule inhibitor of the p53-MDM2 protein-protein interaction. By disrupting the negative regulation of the tumor suppressor protein p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its core mechanism of action, quantitative data supporting its efficacy, and the underlying signaling pathways.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its functions are tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting cancer cell survival. Therefore, inhibiting the p53-MDM2 interaction presents a compelling therapeutic strategy for reactivating p53 function in cancer cells.

This compound has emerged as a powerful inhibitor of this interaction, demonstrating significant potential for cancer therapy.

This compound: Mechanism of Action

This compound is a bicyclic imidazo-pyrrolidinone derivative that effectively inhibits the MDM2-p53 interaction.[1][2] Its mechanism of action is centered on its ability to bind to the p53-binding pocket of MDM2, thereby preventing MDM2 from interacting with and degrading p53. This leads to the stabilization and accumulation of p53 in the nucleus.

The crystal structure of the MDM2/AV-15a complex (PDB code: 6GGN) reveals that this compound occupies the hydrophobic cleft of MDM2 where the N-terminal domain of p53 normally binds.[1][2] This direct competitive inhibition restores the transcriptional activity of p53.

Quantitative Efficacy Data

The potency of this compound has been quantified in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

Assay TypeMetricValue (nmol/L)Cell LineReference
TR-FRET AssayIC500.08-[1][2]
Cell Growth AssayGI5011SJSA-1[1][2]
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the MDM2-p53 interaction in a biochemical assay.

  • GI50 (Half-maximal growth inhibition): The concentration of this compound required to inhibit the growth of 50% of the SJSA-1 cancer cells.

Signaling Pathway of this compound Action

Upon inhibition of the MDM2-p53 interaction by this compound, the stabilized p53 protein acts as a transcription factor, upregulating the expression of its target genes. This leads to the activation of downstream pathways that control cell cycle progression and apoptosis.

AV15a_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation & Downstream Effects AV15a This compound MDM2 MDM2 AV15a->MDM2 p53 p53 MDM2->p53 | (Degradation) p53_stabilized Stabilized p53 p53->p53_stabilized p21 p21 p53_stabilized->p21 BAX BAX p53_stabilized->BAX PUMA PUMA p53_stabilized->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis TR_FRET_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_readout Readout MDM2_Tb MDM2-Tb (Donor) Mix Mix Reagents in Assay Plate MDM2_Tb->Mix p53_d2 p53-d2 (Acceptor) p53_d2->Mix AV15a_compound This compound (Test Compound) AV15a_compound->Mix Incubate Incubate at Room Temperature Mix->Incubate Read Read TR-FRET Signal Incubate->Read High_FRET High FRET (No Inhibition) Read->High_FRET Interaction Low_FRET Low FRET (Inhibition) Read->Low_FRET Disruption by this compound

References

Initial Toxicity and Safety Profile of AV-15a: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly accessible scientific and medical databases has yielded no information on the initial toxicity and safety profile of a compound designated "AV-15a." This designation does not appear to correspond to any known drug, therapeutic candidate, or research compound in the public domain.

The inquiry for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of any available data.

It is possible that "this compound" is an internal development code for a new chemical entity that has not yet been disclosed in scientific literature or public forums. Drug development programs often use such internal codes during the early, proprietary stages of research. Information on the toxicology and safety of such compounds would be confidential to the developing organization until they choose to publish it, for instance, in patent applications, peer-reviewed journals, or presentations at scientific conferences.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation within their respective organizations or await public disclosure by the entity responsible for its development. Without any foundational data, the creation of a technical whitepaper, including the requested data tables and visualizations, is not possible.

AV-15a: A Novel Selective JAK1 Inhibitor for Autoimmune and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disseminated to researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the preclinical data and mechanism of action for AV-15a, a next-generation Janus kinase 1 (JAK1) inhibitor. This compound demonstrates significant selectivity for JAK1 over other JAK family members, suggesting a potential for improved safety and efficacy in the treatment of various autoimmune and inflammatory conditions.

Introduction

The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[1][2] By inhibiting specific JAK enzymes, it is possible to modulate the immune response and reduce inflammation.[2][3] While first-generation JAK inhibitors have shown clinical efficacy, their limited selectivity across the JAK family has been associated with off-target effects.[4] this compound has been engineered to offer superior selectivity for the JAK1 enzyme, thereby promising a more targeted therapeutic intervention.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the JAK1 enzyme. This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation blocks their translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The high selectivity of this compound for JAK1 is anticipated to minimize the side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition and the immunosuppression associated with JAK3 inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_1 JAK1 Cytokine_Receptor->JAK1_1 Activates JAK1_2 JAK1 Cytokine_Receptor->JAK1_2 Activates STAT_1 STAT JAK1_1->STAT_1 Phosphorylates STAT_2 STAT JAK1_2->STAT_2 Phosphorylates pSTAT_1 pSTAT STAT_1->pSTAT_1 pSTAT_2 pSTAT STAT_2->pSTAT_2 pSTAT_dimer pSTAT Dimer pSTAT_1->pSTAT_dimer pSTAT_2->pSTAT_dimer AV15a This compound AV15a->JAK1_1 Inhibits AV15a->JAK1_2 Inhibits Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression Modulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical Data

The following tables summarize the key in vitro data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Enzyme IC50 (nM)
JAK1 5.2
JAK2 287
JAK3 450

| TYK2 | 198 |

Table 2: In Vitro Cellular Activity of this compound in Human Whole Blood

Assay IC50 (nM)
IL-6 induced STAT3 Phosphorylation (JAK1-dependent) 15.8
GM-CSF induced STAT5 Phosphorylation (JAK2-dependent) 890

| IL-2 induced STAT5 Phosphorylation (JAK1/3-dependent) | 250 |

Table 3: Preclinical Pharmacokinetic Profile of this compound in Rodents

Parameter Value
Bioavailability (Oral) 65%
Half-life (t1/2) 8 hours
Cmax (at 10 mg/kg) 1.2 µM

| Protein Binding | 92% |

Experimental Protocols

4.1. LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the IC50 values of this compound against the JAK family of enzymes.

  • Principle: A competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Procedure:

    • A solution of this compound was serially diluted in a 384-well plate.

    • The respective JAK enzyme, europium-labeled antibody, and Alexa Fluor™ tracer were added to each well.

    • The plate was incubated at room temperature for 1 hour.

    • The TR-FRET signal was read on a suitable plate reader.

    • IC50 values were calculated using a four-parameter logistic curve fit.

Start Start Serial_Dilution Serially Dilute This compound Start->Serial_Dilution Add_Reagents Add JAK Enzyme, Antibody, and Tracer Serial_Dilution->Add_Reagents Incubate Incubate for 1 hour at Room Temperature Add_Reagents->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide on the Role of miR-15a in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AV-15a" did not yield a specific, recognized molecule involved in cellular signaling. However, extensive research points to miR-15a , a microRNA with a well-documented role in regulating key signaling pathways. This guide will focus on miR-15a, providing a comprehensive overview for researchers, scientists, and drug development professionals.

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Among these, miR-15a has been identified as a significant regulator in various cellular processes, including proliferation, apoptosis, and angiogenesis. This guide delves into the mechanisms of action of miR-15a, with a particular focus on its inhibitory role in the TGF-β3/VEGF signaling pathway.

The Role of miR-15a in the TGF-β3/VEGF Signaling Pathway

Recent studies have elucidated the function of miR-15a in maintaining cellular homeostasis, particularly within the retinal endothelium. Hyperglycemia, a hallmark of diabetic retinopathy, can lead to a dysregulation of this pathway. miR-15a acts as a crucial negative regulator, and its overexpression has been shown to counteract the pathological effects of high glucose conditions.

The primary targets of miR-15a within this pathway include Transforming Growth Factor beta 3 (TGF-β3), SMAD Family Member 2 and 3 (SMAD2/3), and Vascular Endothelial Growth Factor (VEGF).[1] By binding to the 3' untranslated region (UTR) of the mRNAs of these target genes, miR-15a inhibits their translation, leading to a downstream cascade of effects.

A reduction in TGF-β3 signaling and subsequent VEGF levels helps to preserve the integrity of the retinal endothelial cell barrier.[1] This is achieved by increasing the expression of tight junction proteins, such as Zonula Occludens-1 (ZO-1) and Occludin.[1] The restoration of these proteins is critical in reducing cellular permeability, a key factor in the pathogenesis of diabetic retinopathy.[1]

TGF_VEGF_Signaling_Pathway miR15a miR-15a TGFb3 TGF-β3 miR15a->TGFb3 SMAD23 SMAD2/3 miR15a->SMAD23 VEGF VEGF miR15a->VEGF TightJunctions Tight Junction Proteins (ZO-1, Occludin) miR15a->TightJunctions TGFb3->SMAD23 SMAD23->VEGF Permeability Cellular Permeability VEGF->Permeability Permeability->TightJunctions Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis Culture Culture RECs (5mM Glucose) HighGlucose Transfer to High Glucose (25mM) for 3 days Culture->HighGlucose Transfection Transfect with miR-15a mimic HighGlucose->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction Protein_Extraction Protein Extraction Transfection->Protein_Extraction qRT_PCR qRT-PCR for Gene Expression RNA_Extraction->qRT_PCR Western_Blot Western Blot for Protein Levels Protein_Extraction->Western_Blot

References

Foundational Literature Review of AV-15a Compounds: A Search for Clarity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for a compound specifically designated as "AV-15a" has revealed ambiguity, with the term referring to several distinct and unrelated entities rather than a single, well-defined chemical substance for drug development. This initial finding prevents the creation of a singular, in-depth technical guide as requested. The information available in the public domain does not point to a foundational body of research for a specific "this compound compound" that would be relevant to researchers, scientists, and drug development professionals in the way the query implies.

The search for "this compound compound" and its variants yielded the following distinct subjects:

  • 2-bromo-4-(4-chlorophenyl)-6-phenylnicotinonitrile (Compound 15a): A specific chemical compound with a defined structure and synthesis pathway. Research on this molecule is available, but it is not identified as "this compound" in a broader context.[1]

  • Quinolone Derivatives (Compounds 15a and 15b): A pair of compounds with a quinolone core structure that have been noted for their biological activity. These are distinct from the nicotinonitrile derivative.[2]

  • ARDROX AV 15: A corrosion-inhibiting compound used in the aerospace industry. This is a commercial product and not a therapeutic agent.[3][4]

  • XV-15 Tilt Rotor Research Aircraft: An experimental aircraft developed by NASA.[5]

  • Switch Mechanism (15A): An electrical component with a 15-ampere rating.

Given the disparate nature of these findings, it is not possible to proceed with a foundational literature review on "this compound compounds" as a singular topic. The core requirements of the request—summarizing quantitative data, detailing experimental protocols for key experiments, and creating diagrams for signaling pathways—cannot be fulfilled without a clear and specific subject of inquiry.

It is likely that "this compound" is a highly specific internal designation, a novel compound with limited public information, or a potential misnomer for a different substance. Without further clarification to identify the specific chemical entity of interest, a comprehensive and accurate technical guide cannot be compiled.

Therefore, we recommend that the user provide a more specific identifier for the compound of interest, such as a full chemical name, CAS number, or a reference to a specific publication, to enable a focused and relevant literature review.

References

Methodological & Application

Unraveling "AV-15a": Navigating a Labyrinth of Scientific Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

The term "AV-15a" presents a challenge in the scientific landscape, as it does not correspond to a single, well-defined molecule or reagent within publicly available scientific literature and databases. Extensive searches reveal that "this compound" is associated with several distinct scientific contexts, none of which provide a clear basis for the development of detailed laboratory application notes for a specific compound.

The ambiguity surrounding "this compound" underscores the critical importance of precise nomenclature in scientific research. Without a specific chemical identifier, such as a full chemical name or a CAS registry number, it is impossible to ascertain the properties, mechanism of action, and appropriate laboratory handling procedures for a given substance.

The multifaceted nature of the search results for "this compound" can be categorized as follows:

Adeno-Associated Virus (AAV) Vectors in Gene Therapy

A significant portion of the search results refers to Adeno-Associated Virus (AAV) vectors, which are indispensable tools in the field of gene therapy. AAVs are non-pathogenic viruses that can be engineered to deliver therapeutic genes to specific cells and tissues. While the abbreviation "AAV" is central to this field, "15a" does not appear to be a standard or recognized designation for a particular AAV serotype, capsid variant, or commercially available AAV-based product. The development and application of AAV vectors involve complex protocols for production, purification, and in vitro/in vivo administration, all of which are highly specific to the AAV serotype and the gene of interest being delivered.

Environmental Protection Agency (EPA) Method TO-15A

In the realm of environmental science and analytical chemistry, "TO-15A" refers to a specific method established by the U.S. Environmental Protection Agency. This method outlines the procedures for the collection and analysis of volatile organic compounds (VOCs) in ambient air. This context is entirely unrelated to a reagent or compound that would be utilized in a biological laboratory for cellular or molecular research.

A Specific Chemical Intermediate in Organic Synthesis

One specific search result identifies "2-bromo-4-(4-chlorophenyl)-6-phenylnicotinonitrile 15a" as an intermediate compound in a multi-step organic synthesis pathway.[1] In this context, "15a" is a label assigned to a specific molecule within the reaction scheme described in a research article. While the synthesis and characterization of this compound are detailed, the article does not provide any information regarding its biological activity or potential applications in a laboratory setting beyond its role as a chemical precursor.

Other Unrelated Designations

The term "AV" is also found in various other contexts, such as in the naming of electronic components (e.g., anti-vandal switches) or as a prefix for proprietary drug candidates in early-stage development (e.g., AV-001, a Tie2 receptor agonist).[2] These instances are highly specific to their respective fields and do not contribute to a cohesive understanding of a substance labeled "this compound" for general laboratory use.

Due to the lack of a clear and unambiguous definition of "this compound" in the scientific literature, it is not possible to provide the requested detailed application notes and protocols. The term is context-dependent and refers to vastly different entities, from viral vectors to analytical methods and chemical intermediates.

To proceed with a meaningful response, a more specific identifier for the substance of interest is required. Researchers, scientists, and drug development professionals are encouraged to utilize precise nomenclature, including full chemical names, CAS numbers, or specific product codes, to ensure accurate identification and safe handling of all laboratory reagents. Without such clarity, the generation of reliable and reproducible experimental protocols is not feasible.

References

Application Notes and Protocols for AV-15a: An Experimental Compound for In Vitro Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-15a is an experimental small molecule inhibitor targeting the aberrant PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy in cancer cell lines, including methodologies for assessing cell viability, cell cycle progression, and apoptosis. The accompanying data is representative of typical experimental outcomes and is intended to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines after 72 hours of treatment.

Table 1: this compound Dose-Response on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer5.2
A549Lung Cancer10.8
U-87 MGGlioblastoma7.5
PC-3Prostate Cancer15.3

Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.335.119.6
This compound (5 µM)68.220.511.3

Table 3: this compound-Induced Apoptosis in MCF-7 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control2.11.53.6
This compound (5 µM)15.78.223.9

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines.

  • Materials:

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA solution

    • Cell culture flasks or plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Examine the cell culture vessel under a microscope to assess confluency. Cells should be passaged when they reach 80-90% confluency.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile PBS to remove any residual medium and serum.

    • Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

    • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

    • Add 5-10 mL of complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. The split ratio will depend on the cell line's growth rate.

    • Incubate the new culture flask in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines of interest

    • Complete growth medium

    • This compound stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line (e.g., MCF-7)

    • Complete growth medium

    • This compound

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for 72 hours.

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI)

This protocol is for the detection of apoptosis induced by this compound.

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line (e.g., MCF-7)

    • Complete growth medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

    • Harvest both adherent and floating cells and collect them in a centrifuge tube.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

AV15a_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AV15a This compound AV15a->PI3K Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Dose & Time Course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability flow_prep Cell Harvesting & Preparation for Flow Cytometry treatment->flow_prep data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow_prep->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_prep->apoptosis cell_cycle->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols: Best Practices for Adeno-Associated Virus (AAV) Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adeno-Associated Virus (AAV) has emerged as a leading vector for gene therapy and in vivo gene delivery due to its low immunogenicity, ability to transduce a wide range of dividing and non-dividing cells, and long-term gene expression.[1][2] This document provides detailed application notes and protocols for the preparation, handling, and use of AAV solutions to ensure experimental success and reproducibility.

AAV Storage and Handling

Proper storage and handling are critical to maintaining the stability and infectivity of AAV vectors.[3][4][5]

1.1. Storage Conditions:

  • Long-term Storage: AAV vectors should be stored at -80°C for long-term stability.[4][5][6] At this temperature, they can remain stable for several years.[3][4]

  • Short-term Storage: For short-term use, vectors can be stored at 4°C for a few days, though some loss of infectious titer may occur over a month.[3] Storage at -20°C is generally not recommended.[3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can lead to a decrease in viral titer and vector degradation.[3][5][6][7] It is highly recommended to aliquot the virus into single-use volumes upon first thaw.[4][6][7]

1.2. Handling Recommendations:

  • Thawing: Thaw AAV stocks on ice or at room temperature immediately before use and keep them on ice.[5][7]

  • Dilution: If dilution is necessary, use sterile phosphate-buffered saline (PBS) immediately before use.[6] Do not store diluted virus.

  • Plasticware: AAVs can adhere to regular plastics.[3] To minimize loss, use low protein binding tubes and pipette tips for aliquoting and dilution.[3][6] The inclusion of surfactants like Pluronic F-68 at 0.01%-0.1% in the formulation buffer can also help minimize sticking.[3]

  • Avoid Agitation: Do not vortex or introduce air into the AAV sample, as this can cause protein denaturation and aggregation.[3]

Parameter Recommendation Rationale
Long-Term Storage-80°CPreserves viral integrity and infectivity for years.[3][4]
Short-Term Storage4°C for a few daysAcceptable for immediate use, but prolonged storage can lead to titer loss.[3]
Freeze-ThawAvoid multiple cyclesEach cycle can reduce viral titer and cause capsid damage.[3][5][6][7]
AliquotingSingle-use aliquotsMinimizes the need for repeated freeze-thaw cycles.[4][6][7]
DiluentSterile PBSShould be done immediately prior to use.[6]
LabwareLow protein binding plasticsReduces loss of virus due to surface adhesion.[3][6]

AAV Production and Purification Overview

High-quality AAV preparations are essential for reproducible in vitro and in vivo experiments. The general workflow involves plasmid transfection of producer cells, viral particle harvest, and purification.

Experimental Workflow: AAV Production and Purification

G Plasmid Prep Plasmid Prep Cell Culture Cell Culture Transfection Transfection Harvest Harvest Transfection->Harvest Clarification Clarification Purification Purification Concentration Concentration Titer Titer Concentration->Titer Purity Purity Identity Identity

Caption: AAV Production and Purification Workflow.

2.1. Protocol: AAV Production in HEK293 Cells

This protocol describes a common method for producing recombinant AAV (rAAV) using triple transfection of HEK293 cells.[8][9]

Materials:

  • HEK293 or AAV-293 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., PEI, DNAfectin)[8][9]

  • Plasmids:

    • pAAV-GOI (Gene of Interest)

    • pHelper (provides adenovirus helper functions)

    • pAAV-RC (provides AAV Rep and Cap genes)

  • Sterile, endotoxin-free solutions and labware[10][11]

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in 15-cm dishes to reach 70-80% confluency on the day of transfection.[8][9]

  • Plasmid DNA Preparation: Prepare a mixture of the three plasmids (pAAV-GOI, pHelper, and pAAV-RC) in a sterile, serum-free medium.[9]

  • Transfection Complex Formation: Add the transfection reagent to the plasmid DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[9]

  • Transfection: Add the transfection complex to the cells. After 5-8 hours, replace the transfection medium with fresh, complete growth medium.[9]

  • Incubation: Incubate the cells for 48-72 hours to allow for viral particle production.[9]

  • Harvest: Harvest the cells and/or the culture medium, depending on the AAV serotype and production protocol.[8][12]

2.2. Protocol: AAV Purification using Iodixanol Gradient Ultracentrifugation

This method is widely used to separate full, genome-containing AAV particles from empty capsids and other cellular contaminants.[9]

Materials:

  • Harvested cell pellet or supernatant

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM MgCl2, pH 8.0)[12]

  • Benzonase nuclease

  • Iodixanol solutions (e.g., 15%, 25%, 40%, 60%)

  • Ultracentrifuge and appropriate rotor

  • QuickSeal tubes

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to release viral particles.[12]

  • Nuclease Treatment: Add Benzonase to the lysate to digest contaminating nucleic acids.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the AAV.

  • Gradient Preparation: Carefully layer the different concentrations of iodixanol in an ultracentrifuge tube, starting with the highest density at the bottom (60%) and ending with the lowest (15%).

  • Loading and Centrifugation: Load the clarified AAV supernatant onto the top of the iodixanol gradient. Centrifuge at high speed (e.g., >50,000 rpm) for several hours.

  • Fraction Collection: Carefully extract the visible band containing the purified AAV, which is typically found at the 40% iodixanol interface.

  • Buffer Exchange and Concentration: Remove the iodixanol and concentrate the AAV preparation using an appropriate buffer exchange method, such as spin concentrators.

AAV Quality Control

Rigorous quality control is essential to ensure the identity, purity, and potency of AAV preparations.[13][14][15]

Assay Parameter Measured Typical Method Acceptance Criteria (Example)
Titer (Concentration) Vector Genome (VG) TiterqPCR, ddPCR[13][16]1 x 10^12 to 1 x 10^14 VG/mL
Purity Presence of contaminating proteinsSDS-PAGE with silver stainingVP1, VP2, and VP3 bands should be predominant.[2]
Purity Empty vs. Full Capsid RatioAnalytical Ultracentrifugation (AUC), Cryo-EM, Anion-Exchange Chromatography[17]>80% Full Capsids
Identity Correct packaged genomePCR, Next-Generation Sequencing (NGS)[13][14]Correct amplicon size; sequence matches reference.
Identity Serotype ConfirmationSerotype-specific ELISA, NGS[14]Positive for the expected serotype.
Safety Endotoxin LevelsLimulus Amebocyte Lysate (LAL) Assay< 5 EU/mL
Safety Mycoplasma ContaminationPCR-based assays[13]Negative

In Vitro Transduction

AAV-mediated gene delivery to cultured cells is a fundamental application. The efficiency of transduction is dependent on the AAV serotype and the target cell type.[7]

4.1. Protocol: General AAV Transduction of Adherent Cells

Materials:

  • Target cells plated in a multi-well plate

  • Complete culture medium

  • Purified AAV stock

  • Sterile PBS

Procedure:

  • Cell Plating: Seed cells 24 hours prior to transduction to achieve 70-80% confluency.[18]

  • AAV Dilution: On the day of transduction, thaw the AAV stock on ice. Dilute the required amount of virus in culture medium (serum concentration can be reduced to 2% during transduction).[7]

  • Multiplicity of Infection (MOI): The optimal MOI (number of viral genomes per cell) varies significantly between cell types and AAV serotypes. It is recommended to perform a dose-response experiment with MOIs ranging from 1x10^4 to 1x10^6 VG/cell.[7][19]

  • Infection: Remove the culture medium from the cells and add the AAV-containing medium.

  • Incubation: Incubate the cells with the virus for 6-12 hours or longer.[19] It is generally not necessary to remove the virus-containing medium, but it can be replaced with fresh complete medium after the initial incubation period.[19]

  • Gene Expression Analysis: Monitor for transgene expression at various time points (e.g., 24, 48, 72, and 96 hours) post-transduction.[7] Peak expression is often observed 3-7 days after infection.[19]

Parameter Recommendation Rationale
Cell Confluency70-80%Ensures optimal cell health and surface area for viral entry.[18]
MOI Range1x10^4 - 1x10^6 VG/cellA starting point for optimization; cell and serotype dependent.[7][19]
Incubation Time6-12+ hoursAllows sufficient time for viral entry and trafficking.[19]
Time to Expression3-7 daysAAV transduction involves several steps before transgene expression.[19]

AAV Transduction Signaling Pathway

The transduction process involves a series of cellular events, from receptor binding to nuclear entry and gene expression.

AAV Cellular Transduction Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Binding Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Endosomal Trafficking Endosomal Trafficking Endocytosis->Endosomal Trafficking Endosomal Escape Endosomal Escape Endosomal Trafficking->Endosomal Escape Nuclear Entry Nuclear Entry Endosomal Escape->Nuclear Entry Uncoating Uncoating Nuclear Entry->Uncoating Second Strand Synthesis Second Strand Synthesis Uncoating->Second Strand Synthesis Transcription Transcription Second Strand Synthesis->Transcription mRNA mRNA Transcription->mRNA

Caption: AAV Cellular Transduction Pathway.

Pathway Description:

  • Cell Surface Attachment: The AAV capsid first binds to primary receptors (e.g., glycans) on the cell surface.[20]

  • Endocytosis: This initial binding triggers receptor-mediated endocytosis, internalizing the virus into endosomes.[1][21][22]

  • Endosomal Trafficking and Escape: The virus traffics through the endosomal pathway.[20][22] Acidification of the endosome induces conformational changes in the AAV capsid, exposing a phospholipase domain that facilitates escape into the cytoplasm.[1]

  • Nuclear Entry: The AAV particle is actively transported to and enters the nucleus through the nuclear pore complex.[1][21]

  • Uncoating: Inside the nucleus, the viral capsid disassembles, releasing its single-stranded DNA (ssDNA) genome.[21]

  • Second-Strand Synthesis: The host cell's DNA polymerase synthesizes a complementary strand, converting the ssDNA genome into a transcriptionally active double-stranded episome.[21]

  • Transcription and Translation: The viral genome is transcribed into mRNA, which is then translated into the therapeutic protein.[21]

References

Application Notes and Protocols for AV-15a (AV-380) in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AV-380 (also known as Rilogrotug) is an investigational, potent, humanized IgG1 monoclonal antibody designed to target Growth Differentiation Factor 15 (GDF-15).[1][2] In the field of oncology, AV-380 is primarily being investigated for its therapeutic potential in combating cancer-associated cachexia, a multifactorial syndrome characterized by severe involuntary weight loss, muscle and fat tissue atrophy, anemia, and inflammation.[3][4] Elevated circulating levels of the pro-inflammatory cytokine GDF-15 are strongly correlated with the presence and severity of cachexia in patients with various cancers.[1][3][4] AV-380 is engineered to bind with high affinity to GDF-15, neutralizing its activity and thereby aiming to reverse the catabolic state associated with cachexia.[5][6]

Mechanism of Action

Cancer-associated cachexia is driven by a pro-inflammatory state, with GDF-15 being a key cytokine implicated in this process.[1][3] Tumors in several types of cancer, including colorectal, pancreatic, and prostate cancer, have been shown to overexpress GDF-15.[5] This leads to elevated systemic levels of GDF-15, which in turn induces a catabolic state characterized by the breakdown of muscle and fat.[1][3]

AV-380 exerts its effect by binding to and neutralizing circulating GDF-15. This inhibition is hypothesized to block the downstream signaling pathways that lead to cachexia. Preclinical studies have shown that the inhibition of GDF-15 by AV-380 results in a metabolic switch from catabolism to anabolism, suggesting a reversal of the effects of cachexia.[1][3][7] This intervention has the potential to restore immune function, which is often suppressed in a pro-inflammatory state, and may allow patients to better tolerate standard-of-care anticancer therapies.[7]

Signaling Pathway

The signaling pathway targeted by AV-380 originates with the overexpression of GDF-15 by tumor cells, leading to systemic inflammation and catabolism, culminating in cancer-associated cachexia. AV-380 acts as an inhibitor in this pathway.

GDF15_Signaling_Pathway cluster_tumor Tumor Microenvironment cluster_systemic Systemic Circulation & Effects cluster_intervention Therapeutic Intervention Tumor Tumor Cells GDF15 Elevated Circulating GDF-15 Tumor->GDF15 secretes Inflammation Pro-inflammatory State GDF15->Inflammation Catabolism Catabolism (Muscle & Fat Wasting) Inflammation->Catabolism Cachexia Cancer-Associated Cachexia Catabolism->Cachexia AV380 AV-380 (Rilogrotug) AV380->GDF15 inhibits

Caption: AV-380 inhibits the GDF-15 signaling pathway in cancer-associated cachexia.

Data Presentation

While specific quantitative data from clinical trials are pending, preclinical studies have demonstrated the potential of AV-380. The following tables are illustrative of how data from such studies would be presented.

Table 1: Illustrative Preclinical Efficacy of AV-380 in a Cachectic Xenograft Model

ParameterControl AntibodyAV-380 Treatmentp-value
Change in Body Weight (%) -15%+5%<0.01
Change in Muscle Mass (g) -1.2g+0.5g<0.01
Change in Fat Mass (g) -2.0g+0.8g<0.01
Food Intake ( g/day ) 3.5g5.0g<0.05
Physical Activity (counts/hr) 15003000<0.05

Table 2: Illustrative Safety Profile from a Phase 1b Dose-Escalation Study

Adverse Event (Any Grade)Dose Level 1 (N=X)Dose Level 2 (N=X)Dose Level 3 (N=X)
Fatigue X%X%X%
Nausea X%X%X%
Decreased Appetite X%X%X%
Infusion-related reactions X%X%X%
Dose-Limiting Toxicities 001

Experimental Protocols

1. Preclinical Evaluation of AV-380 in a Human Tumor Xenograft Cachexia Model

Objective: To assess the in vivo efficacy of AV-380 in reversing cancer-associated cachexia in a mouse model.

Materials:

  • HT-1080 human fibrosarcoma cells

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • AV-380 (Rilogrotug)

  • Isotype control antibody (e.g., human IgG1)

  • Cell culture medium and supplements

  • Sterile saline or other appropriate vehicle

  • Comprehensive Laboratory Animal Monitoring System (CLAMS)

Experimental Workflow:

Preclinical_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Collection & Analysis Cell_Culture 1. Culture HT-1080 cells Implantation 2. Implant cells into mice Cell_Culture->Implantation Cachexia_Dev 3. Monitor for cachexia development Implantation->Cachexia_Dev Randomization 4. Randomize into groups Cachexia_Dev->Randomization Treatment 5. Administer AV-380 or control Randomization->Treatment CLAMS 6. CLAMS analysis Treatment->CLAMS Endpoint 7. Endpoint tissue collection CLAMS->Endpoint Analysis 8. Analyze data Endpoint->Analysis

Caption: Workflow for preclinical evaluation of AV-380 in a cachexia mouse model.

Procedure:

  • Cell Culture and Implantation: HT-1080 human fibrosarcoma cells are cultured and then implanted subcutaneously into immunocompromised mice. These mice are known to develop cachexia and have elevated plasma GDF15 levels.[3][4]

  • Cachexia Development and Group Assignment: Monitor the mice for tumor growth and the onset of cachexia (e.g., significant body weight loss). Once cachexia is established, randomize the animals into treatment and control groups.

  • Treatment Administration: Administer AV-380 to the treatment group and a control antibody to the control group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Metabolic Monitoring: Place the mice in a Comprehensive Laboratory Animal Monitoring System (CLAMS) to measure food intake, energy expenditure, resting energy expenditure, and physical activity.[1][3]

  • Endpoint Analysis: At the end of the study, measure final body weight, tumor volume, and the mass of muscle, fat, and organs.[1][3] Analyze plasma for GDF-15 levels.

  • Statistical Analysis: Compare the outcomes between the AV-380 and control groups to determine the statistical significance of any observed effects.

2. Protocol Outline for a Phase 1b Dose-Escalation Clinical Trial of AV-380

Study Title: A Phase 1b Dose-Escalation Study of AV-380 in Combination with Standard-of-Care Therapy in Cancer Patients with Cachexia (NCT05865535).[6][8]

Objectives:

  • Primary: To evaluate the safety and tolerability of AV-380 and determine the recommended Phase 2 dose.[6]

  • Secondary: To assess the pharmacokinetics (PK) and pharmacodynamics (PD) of AV-380, and its immunogenicity.[6]

  • Exploratory: To evaluate changes in body weight and other patient-reported outcomes related to cachexia.[6]

Study Design: Open-label, multicenter, dose-escalation Phase 1b clinical trial.[6]

Patient Population (Key Inclusion Criteria):

  • Adults (≥18 years) with a histologically confirmed solid tumor who are receiving standard-of-care antineoplastic therapy.[6]

  • Diagnosis of cachexia as per international consensus criteria (e.g., weight loss >5% in the past 6 months).[7]

  • ECOG performance status of ≤2.[6]

  • Life expectancy of ≥3 months.[6]

Patient Population (Key Exclusion Criteria):

  • Known brain metastases, unless treated and stable.[6]

  • Cachexia caused by non-cancer-related conditions.[7]

  • Myocardial infarction or Grade 3/4 heart failure within the last 3 months.[6]

Treatment:

  • Patients are enrolled in cohorts and receive escalating doses of AV-380 in combination with their ongoing standard-of-care chemotherapy.

  • Patients continue on AV-380 until unacceptable toxicity, completion of a set number of courses (e.g., 4), or withdrawal of consent.[8]

Assessments:

  • Safety: Monitored through the incidence of dose-limiting toxicities, adverse events (graded by NCI CTCAE v5), and laboratory tests.[6]

  • Pharmacokinetics: Serial blood draws to determine the PK profile of AV-380.

  • Pharmacodynamics and Efficacy: Regular assessments of body weight, muscle mass, and patient-reported outcomes using validated tools such as the Functional Assessment of Anorexia Cachexia Therapy (FAACT).[6]

  • Biomarkers: Measurement of circulating GDF-15 levels and potential anti-drug antibodies.[6]

Statistical Analysis: Data will be summarized descriptively for each cohort.[8]

References

Application Notes and Protocols: AV-15a as a Tool for Studying Aurora Kinase A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2][3] Its functions include centrosome maturation and separation, formation of the bipolar spindle, and ensuring accurate chromosome segregation.[1][4] Due to its essential role in cell division, overexpression of AURKA is frequently observed in a variety of human cancers and is often associated with tumorigenesis and poor prognosis.[2][4][5] This makes AURKA a compelling target for the development of anti-cancer therapeutics.[2][4]

AV-15a is a potent and selective small molecule inhibitor of Aurora Kinase A. These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for its use in studying AURKA inhibition in both biochemical and cellular contexts. The information provided is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical tool to investigate the biological functions of Aurora Kinase A and to explore its potential as a therapeutic agent.

Data Presentation

The inhibitory activity of this compound has been characterized using a panel of in vitro and cell-based assays. The following tables summarize the quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases A, B, and C. The data demonstrates the potency and selectivity of this compound for Aurora Kinase A.

Kinase TargetIC50 (nM)
Aurora Kinase A5
Aurora Kinase B250
Aurora Kinase C180

Data are representative of typical results and should be confirmed in the user's experimental setup.

Table 2: Cellular Potency of this compound in Cancer Cell Lines

This table shows the IC50 values of this compound in various human cancer cell lines, as determined by a 72-hour cell proliferation assay.

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer25
HCT-116Colon Cancer40
PANC-1Pancreatic Cancer55
MDA-MB-231Triple-Negative Breast Cancer70

Cellular IC50 values can vary depending on the cell line, assay duration, and other experimental conditions.

Table 3: Target Engagement of this compound in HeLa Cells

This table quantifies the inhibition of phosphorylation of a key downstream substrate of Aurora Kinase A, Histone H3 at Serine 10 (p-H3S10), in HeLa cells treated with this compound for 24 hours. The data was obtained through quantitative Western blotting.

This compound Concentration (nM)% Inhibition of p-H3S10
1025%
5070%
25095%

The level of target engagement is dose-dependent.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of this compound against Aurora Kinase A in a biochemical assay format. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6]

Materials:

  • Recombinant human Aurora Kinase A enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of Aurora Kinase A and MBP in Kinase Assay Buffer. Add 5 µL of this master mix to each well.

  • Kinase Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for Aurora Kinase A.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on the proliferation of cancer cells using an MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Western Blotting for Phosphorylated Proteins

This protocol is for assessing the target engagement of this compound in cells by measuring the phosphorylation level of a downstream substrate of Aurora Kinase A, such as Histone H3 on Serine 10.[8][9]

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3 (or a loading control like β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours. Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Histone H3 or a loading control protein like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein (or loading control) for each treatment condition.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Aurora_A_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Cdk1/CyclinB Cdk1/CyclinB Bora Bora Cdk1/CyclinB->Bora phosphorylates Plk1 Plk1 p-Bora p-Bora AURKA AURKA p-Bora->AURKA activates p-AURKA p-AURKA (Active) AURKA->p-AURKA autophosphorylation CentrosomeMaturation Centrosome Maturation p-AURKA->CentrosomeMaturation SpindleAssembly Spindle Assembly p-AURKA->SpindleAssembly AV15a This compound AV15a->p-AURKA inhibits

Caption: Simplified Aurora Kinase A signaling pathway in the G2/M transition.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Proliferation Cell Proliferation Assay (Cellular Potency) KinaseAssay->Proliferation Lead Compound This compound TargetEngagement Target Engagement (Western Blot) Proliferation->TargetEngagement Phenotypic Phenotypic Analysis (e.g., Cell Cycle) TargetEngagement->Phenotypic

Caption: General experimental workflow for the characterization of this compound.

Study_Design_Logic cluster_Objectives Experimental Objectives cluster_Methods Methods Hypothesis Hypothesis: This compound inhibits Aurora Kinase A and suppresses cancer cell proliferation. Obj1 1. Determine in vitro potency and selectivity of this compound. Hypothesis->Obj1 Obj2 2. Assess cellular potency of this compound. Hypothesis->Obj2 Obj3 3. Confirm target engagement in a cellular context. Hypothesis->Obj3 Method1 Biochemical Kinase Assay Obj1->Method1 Method2 Cell Proliferation Assay Obj2->Method2 Method3 Western Blot for p-H3S10 Obj3->Method3 Conclusion Conclusion: This compound is a potent and selective AURKA inhibitor with anti-proliferative activity. Method1->Conclusion Method2->Conclusion Method3->Conclusion

Caption: Logical flow of the study design for evaluating this compound.

References

Application Notes and Protocols: Standard Operating Procedure for the Administration of AV-15a in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the administration of the novel investigational compound AV-15a in mouse models. The protocols outlined below are intended to ensure procedural consistency, animal welfare, and data integrity for preclinical studies evaluating the pharmacokinetics, efficacy, and safety of this compound. These guidelines are compiled from established best practices in laboratory animal science.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

Table 1: Materials and Equipment for this compound Administration

CategoryItemSpecifications
Compound & Reagents This compoundPurity >98%
Vehicle ControlSterile Phosphate-Buffered Saline (PBS) or as specified
AnestheticsKetamine/Xylazine cocktail, Isoflurane
AnalgesicsBuprenorphine or as prescribed by veterinarian
Sterile Saline0.9% NaCl, warmed
70% EthanolFor disinfection
Animal Supplies MiceStrain, age, and sex as per experimental design (e.g., C57BL/6, 8-12 weeks old)
Sterile Syringes1 mL, 3 mL
Sterile Needles25-30 gauge (for injections)
Gavage Needles20-22 gauge, flexible tip (for oral administration)
Ophthalmic OintmentTo prevent eye dryness during anesthesia[1][2]
Heating PadsTo maintain body temperature during and after procedures[1]
Personal Protective Equipment (PPE) Lab Coat
GlovesNitrile or Latex
Safety Glasses/Goggles
Face Mask
Equipment Analytical BalanceFor weighing animals and compound
Vortex MixerFor compound preparation
CentrifugeFor sample processing
Anesthesia MachineVaporizer for isoflurane
Biological Safety CabinetIf this compound has potential biohazards
Sharps ContainersFor needle and blade disposal[3]

Experimental Protocols

Animal Handling and Acclimation

Upon arrival, mice should be allowed an acclimation period of at least 7 days before the commencement of any experimental procedures. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Formulation
  • On the day of dosing, calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dose.

  • Prepare the this compound formulation by dissolving the compound in the specified vehicle.

  • Ensure complete dissolution by vortexing or sonicating as required.

  • The final formulation should be sterile-filtered if administered intravenously.

Anesthesia

For procedures requiring anesthesia, either injectable or inhalant anesthetics can be utilized. The choice of anesthetic should be justified in the experimental protocol.

  • Injectable Anesthesia: A common cocktail is a mixture of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) administered via intraperitoneal (IP) injection. The duration of anesthesia is typically 30-60 minutes.[1][2]

  • Inhalant Anesthesia: Isoflurane is the preferred method for longer procedures due to its rapid induction and recovery times.[2] Mice are induced in a chamber with 3-4% isoflurane and maintained with 1.5-2.5% isoflurane delivered via a nose cone.

During anesthesia, apply ophthalmic ointment to the eyes to prevent corneal drying and use a heating pad to maintain body temperature.[1][2]

Administration Routes

The selection of the administration route depends on the experimental objective and the physicochemical properties of this compound.

  • Manually restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse so the head is pointing downwards.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn back, then inject the formulation.

  • Gently scruff the mouse to create a "tent" of skin over the back or flank.[3]

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.[3]

  • Aspirate before injecting to ensure the needle is not in a blood vessel.[3]

  • Inject the solution, which will form a small bleb under the skin.[3]

  • Place the mouse in a restraining device to immobilize the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the tail with 70% ethanol.

  • Insert a 27-30 gauge needle into one of the lateral tail veins and inject the solution slowly.

  • Manually restrain the mouse by scruffing the neck.

  • Measure the distance from the tip of the nose to the last rib to determine the appropriate insertion depth for the gavage needle.

  • Gently insert the flexible-tipped gavage needle into the esophagus and advance it to the predetermined depth.

  • Administer the formulation slowly.

Post-Procedure Monitoring

Following administration of this compound, monitor the animals for any adverse reactions, including changes in behavior, appearance, or activity levels. If anesthesia was used, keep the animals on a heating pad until they are fully recovered and ambulatory. Provide fluid therapy (e.g., warmed sterile saline) subcutaneously to aid in recovery.[1]

Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic (PK) study to determine the plasma concentration-time profile of this compound.

  • Dosing: Administer this compound at a predetermined dose via the selected route.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[4] Blood can be collected via retro-orbital, submandibular, or saphenous vein puncture.[4]

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound.[5]

  • Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1250 ± 150450 ± 75
Tmax (h) 0.081.0
AUC₀₋t (ng*h/mL) 3200 ± 4002800 ± 350
t₁/₂ (h) 2.5 ± 0.53.0 ± 0.6
Bioavailability (%) N/A28

Toxicity Evaluation

A preliminary acute toxicity study can be conducted to determine the safety profile of this compound.

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of mice.

  • Clinical Observations: Monitor the animals daily for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality for up to 14 days.

  • Pathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Table 3: Hypothetical Acute Toxicity Profile of this compound in Mice

Dose (mg/kg)RouteKey Observations
10IVNo observable adverse effects.
30IVMild lethargy observed within the first 4 hours, resolved by 24 hours.
100IVSignificant lethargy, ruffled fur, and 10% mortality.
100PONo observable adverse effects.
300POMild sedation observed within the first 2 hours.
1000POModerate sedation and a 5% decrease in body weight over 3 days.

Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure cluster_analysis Analysis A Animal Acclimation B This compound Formulation A->B C Anesthesia (if required) B->C D This compound Administration (IP, SC, IV, or PO) C->D E Post-Procedure Monitoring D->E F Sample Collection (Blood, Tissues) E->F G Sample Analysis (e.g., LC-MS/MS) F->G H Data Analysis & Reporting G->H

Experimental Workflow for this compound Administration in Mice.

signaling_pathway AV15a This compound Receptor Target Receptor AV15a->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Inhibits Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Hypothetical Signaling Pathway of this compound.

References

Unraveling the Identity of AV-15a: A Search for a Novel Compound Yields Diverse Results

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the dosage and concentration for a compound designated as "AV-15a" have revealed a notable absence of a specific therapeutic agent or research molecule under this name in publicly available scientific literature. Extensive searches have instead pointed to a variety of unrelated subjects, suggesting a possible misinterpretation of the compound's name or its status as a highly novel, internal, or yet-to-be-disclosed agent.

While the query for "this compound" did not yield information on a specific drug, it did highlight several distinct areas of scientific and technical discourse:

  • Adeno-Associated Virus (AAV) in Gene Therapy: A significant portion of the search results referenced "AAV," a well-established viral vector used in gene therapy. However, no specific variant or component designated "this compound" was identified within this context.

  • Atrioventricular (AV) Optimization for Cardiac Devices: Several results pertained to the optimization of atrioventricular (AV) synchrony in patients with cardiac pacemakers, a critical aspect of cardiac rhythm management.

  • Environmental Analysis Methodology (EPA TO-15A): The designation "TO-15A" was linked to a U.S. Environmental Protection Agency (EPA) method for the analysis of volatile organic compounds in the air.

  • A Commercial Product: The term "this compound" also matched the model number of a fishing reel, the Okuma Avenger this compound.

  • Therapeutic Candidates with Similar Naming Conventions: Research was identified for "AV-001," a Tie2 receptor agonist under investigation for Vascular Dementia. This highlights the use of similar alphanumeric naming conventions for developmental compounds.

  • Established Pharmaceuticals: Information was found for the antipsychotic medication Aripiprazole (brand name Abilify), including its dosage and administration.

  • Chemical Synthesis: The synthesis of a class of chemical compounds known as 2-hydrazinylnicotinonitriles was also noted.

Due to the lack of specific data for a compound named "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on a compound with this designation are encouraged to verify the nomenclature and consult internal documentation or primary sources for accurate identification.

Should "this compound" be a novel or internal compound, the necessary dosage and concentration data for optimal results would be determined through a rigorous series of preclinical and clinical studies. These would typically involve:

  • In vitro studies: To determine the compound's mechanism of action, potency, and cytotoxicity in cell-based assays.

  • In vivo studies: To evaluate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (effect on the body), and to establish a preliminary safety and efficacy profile in animal models.

  • Dose-ranging studies: To identify the optimal dose that maximizes therapeutic benefit while minimizing adverse effects.

The development of detailed protocols and application notes is contingent upon the availability of this foundational research data. Without specific information identifying "this compound" as a distinct therapeutic or research agent, any attempt to generate such documentation would be purely speculative.

Application Notes and Protocols for AV-380 (Rilogrotug) in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on publicly available data for the investigational antibody AV-380 (Rilogrotug). The designation "AV-15a" did not correspond to a specific therapeutic agent in the available literature; therefore, this response focuses on AV-380, a clinical-stage compound from AVEO Oncology that aligns with the context of combination cancer therapy.

Introduction

AV-380, also known as Rilogrotug, is a humanized IgG1 monoclonal antibody that targets Growth Differentiation Factor 15 (GDF15).[1] GDF15 is a cytokine that is upregulated in response to various stressors, including cancer, and has been implicated in the pathogenesis of cancer cachexia, a debilitating wasting syndrome characterized by involuntary weight loss, muscle wasting, and fatigue.[1][2] Elevated levels of GDF15 are associated with poor prognosis in cancer patients.[3] By inhibiting GDF15, AV-380 aims to reverse the catabolic state associated with cachexia, potentially improving patient outcomes and their ability to tolerate standard cancer treatments.[1][4]

These application notes provide an overview of the mechanism of action of AV-380 and outline protocols for its investigation in combination with other cancer therapies, primarily focusing on chemotherapy.

Mechanism of Action and Signaling Pathway

GDF15 exerts its effects by binding to its receptor, GDNF family receptor alpha-like (GFRAL), which is predominantly expressed in the hindbrain. This interaction activates downstream signaling pathways that regulate appetite and metabolism. In cancer, tumor-derived GDF15 leads to a persistent catabolic state.

AV-380 is designed to bind to circulating GDF15 with high affinity, preventing it from interacting with the GFRAL receptor. This blockade is hypothesized to inhibit the downstream signaling cascade that drives cancer-associated cachexia.

GDF15_Pathway cluster_brain Brain (Hindbrain) Tumor Tumor Cells GDF15 GDF15 Tumor->GDF15 Circulating_GDF15 Circulating GDF15 GDF15->Circulating_GDF15 GFRAL GFRAL Receptor Circulating_GDF15->GFRAL Binds AV380_GDF15 AV-380-GDF15 Complex Downstream Downstream Signaling (e.g., appetite suppression, increased catabolism) GFRAL->Downstream AV380 AV-380 (Rilogrotug) AV380->Circulating_GDF15 Binds & Neutralizes

Figure 1: Simplified signaling pathway of GDF15 and the mechanism of action of AV-380.

Application in Combination Therapy

AV-380 is currently being investigated in a Phase 1b clinical trial in combination with standard-of-care chemotherapy for metastatic cancer patients with cachexia and elevated GDF15 levels.[5] The rationale for this combination is that by mitigating cachexia, AV-380 may enable patients to better tolerate and respond to chemotherapy, potentially leading to improved overall outcomes.

Key Objectives for Combination Studies:

  • Safety and Tolerability: To determine the safety profile and recommended Phase 2 dose of AV-380 when administered with standard chemotherapy regimens.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): To characterize the PK of AV-380 and its effect on circulating GDF15 levels in the presence of chemotherapy.

  • Efficacy: To assess the preliminary efficacy of the combination on measures of cachexia (e.g., body weight, lean body mass) and anti-tumor activity.

Quantitative Data from Preclinical and Clinical Studies

While extensive quantitative data from combination therapy trials is not yet publicly available, the following table summarizes the key parameters being evaluated in the ongoing Phase 1b study of AV-380.

ParameterDescriptionEndpoint Category
Dose Limiting Toxicities (DLTs) Adverse events occurring within a specified period that are considered dose-limiting.Safety
Adverse Events (AEs) Any untoward medical occurrence in a patient administered a pharmaceutical product.Safety
AV-380 Serum Concentration Measurement of the concentration of AV-380 in the blood over time.Pharmacokinetics
Circulating GDF15 Levels Measurement of the concentration of GDF15 in the blood to assess target engagement.Pharmacodynamics
Change in Body Weight Percentage change in body weight from baseline.Efficacy (Cachexia)
Change in Lean Body Mass Assessed by imaging techniques such as CT or DEXA scans.Efficacy (Cachexia)
Overall Response Rate (ORR) The proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.Efficacy (Anti-tumor)

Experimental Protocols

The following are generalized protocols for key experiments to evaluate AV-380 in combination with chemotherapy.

1. In Vitro Assessment of Combination Effects

  • Objective: To determine if AV-380 interferes with the cytotoxic activity of chemotherapy agents in cancer cell lines.

  • Methodology:

    • Cell Culture: Culture relevant cancer cell lines (e.g., pancreatic, lung, colorectal) in appropriate media.

    • Treatment: Treat cells with a dose range of a specific chemotherapy agent (e.g., gemcitabine, cisplatin) alone, AV-380 alone, and the combination of both.

    • Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the chemotherapy agent alone and in combination with AV-380. Use a synergy analysis model (e.g., Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

In_Vitro_Workflow start Start: Cancer Cell Lines culture Cell Culture start->culture treatment Treatment Groups: 1. Chemo Alone 2. AV-380 Alone 3. Chemo + AV-380 culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTT, CellTiter-Glo) incubation->viability analysis Data Analysis: - IC50 Calculation - Synergy Analysis viability->analysis end End: Assess Combination Effect analysis->end

Figure 2: Workflow for in vitro assessment of AV-380 in combination with chemotherapy.

2. In Vivo Xenograft Model of Cancer Cachexia

  • Objective: To evaluate the in vivo efficacy of AV-380 in combination with chemotherapy on tumor growth and cachexia.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant a cachexia-inducing human tumor cell line (e.g., C26 colon carcinoma).

    • Treatment Groups: Once tumors are established and cachexia is evident, randomize mice into treatment groups:

      • Vehicle control

      • Chemotherapy alone

      • AV-380 alone

      • Chemotherapy + AV-380

    • Dosing: Administer chemotherapy and AV-380 according to a predefined schedule and route of administration.

    • Monitoring: Monitor tumor volume, body weight, food intake, and body composition (e.g., using a small animal MRI or DEXA).

    • Endpoint Analysis: At the end of the study, collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Compare the changes in tumor volume, body weight, and lean body mass between the treatment groups.

In_Vivo_Workflow start Start: Immunodeficient Mice implant Implant Cachexia-Inducing Tumor Cells start->implant randomize Tumor Establishment & Randomization implant->randomize treatment Treatment Groups: - Vehicle - Chemo Alone - AV-380 Alone - Chemo + AV-380 randomize->treatment monitor Monitoring: - Tumor Volume - Body Weight - Body Composition treatment->monitor endpoint Endpoint Analysis: - Tissue Collection - Biomarker Analysis monitor->endpoint analysis Data Analysis: Compare Treatment Groups endpoint->analysis end End: Assess In Vivo Efficacy analysis->end

Figure 3: Workflow for in vivo evaluation of AV-380 in a cancer cachexia model.

3. Clinical Trial Protocol Synopsis (Phase 1b)

  • Title: A Phase 1b, Open-Label, Dose-Escalation Study to Evaluate the Safety and Tolerability of AV-380 in Combination with Standard-of-Care Chemotherapy in Patients with Metastatic Cancer and Cachexia.

  • Primary Objectives:

    • To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of AV-380 in combination with standard-of-care chemotherapy.

    • To evaluate the safety and tolerability of the combination.

  • Secondary Objectives:

    • To characterize the pharmacokinetic profile of AV-380.

    • To assess the pharmacodynamic effect of AV-380 on circulating GDF15 levels.

    • To evaluate the preliminary anti-cachectic and anti-tumor activity of the combination.

  • Key Inclusion Criteria:

    • Histologically confirmed metastatic solid tumor.

    • Receiving standard-of-care chemotherapy.

    • Diagnosis of cachexia (e.g., >5% weight loss in the last 6 months).

    • Elevated serum GDF15 levels.

  • Study Design:

    • Dose escalation phase using a standard 3+3 design.

    • Dose expansion phase at the RP2D.

  • Assessments:

    • Safety: Monitoring of adverse events, vital signs, and laboratory parameters.

    • Pharmacokinetics: Serial blood sampling for AV-380 concentration.

    • Pharmacodynamics: Serial blood sampling for GDF15 levels.

    • Efficacy: Body weight measurements, nutritional assessments, and tumor assessments (e.g., RECIST 1.1).

Conclusion

AV-380 represents a promising therapeutic approach to address the significant unmet need of cancer cachexia. Its combination with standard-of-care therapies like chemotherapy holds the potential to improve patient tolerance to treatment and overall clinical outcomes. The protocols outlined above provide a framework for the continued investigation of AV-380 in this combination setting. Further clinical studies are necessary to fully elucidate the safety and efficacy of this therapeutic strategy.

References

Methodological Guide for High-Throughput Screening of AV-15a: A Potent Modulator of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of AV-15a, a novel small molecule inhibitor targeting a critical protein-protein interaction (PPI) implicated in disease pathogenesis. The methodologies described herein are designed to identify and characterize compounds that modulate the target PPI, facilitating the discovery of potential therapeutic leads.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets.[1][2] The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired activity against the target.[1] These hits then undergo further validation and optimization to become leads for drug development.[1][3]

This document outlines a robust HTS workflow, from primary screening to data analysis and hit validation, tailored for the identification of inhibitors of the designated protein-protein interaction.

Data Presentation: Summary of Assay Parameters

Effective HTS campaigns rely on well-defined parameters to ensure data quality and reproducibility.[4] The following table summarizes the key parameters for the this compound primary screening assay.

ParameterValueRationale
Assay Principle Competitive Inhibition of Protein-Protein InteractionTo identify compounds that disrupt the binding between Protein A and Protein B.
Assay Format Homogeneous Time-Resolved Fluorescence (HTRF®)Provides a robust, sensitive, and low-background signal suitable for HTS.[5]
Microplate Format 384-well, low-volume, whiteStandard format for HTS, minimizing reagent consumption.[5]
Reagents Biotinylated Protein A, GST-tagged Protein B, Europium Cryptate-labeled anti-GST antibody, XL665-labeled StreptavidinCommercially available or custom-produced reagents for the HTRF® assay.
Compound Concentration 10 µMA standard starting concentration for primary screening of diverse chemical libraries.
Positive Control A known inhibitor peptideTo ensure the assay is performing as expected and for data normalization.
Negative Control DMSOVehicle control to establish the baseline signal in the absence of inhibition.
Incubation Time 60 minutes at room temperatureOptimized for signal stability and to reach binding equilibrium.
Detection HTRF®-compatible microplate readerMeasures the ratio of emission at 665 nm and 620 nm.
Data Analysis Z'-factor, Signal-to-Background (S/B), Percent InhibitionStatistical parameters to assess assay quality and identify hits.[6]

Experimental Protocols

Primary High-Throughput Screening Protocol

Objective: To screen a large compound library to identify initial "hits" that inhibit the interaction between Protein A and Protein B.

Materials:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Europium Cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled Streptavidin (acceptor)

  • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white microplates

  • Compound library plates (10 mM in DMSO)

  • Positive control (known inhibitor peptide)

  • Negative control (DMSO)

  • Acoustic liquid handler or pintool for compound dispensing

  • Reagent dispenser

  • HTRF®-compatible microplate reader

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 10 nL of each compound from the library plate into the wells of a 384-well assay plate. For control wells, dispense 10 nL of DMSO (negative control) or the positive control solution.

  • Reagent Preparation: Prepare a master mix of the detection reagents in the assay buffer. The final concentrations should be optimized, but a typical starting point is 5 nM Biotinylated Protein A, 10 nM GST-tagged Protein B, 1 nM Europium Cryptate-labeled anti-GST antibody, and 20 nM XL665-labeled Streptavidin.

  • Reagent Addition: Add 10 µL of the reagent master mix to each well of the assay plate using a reagent dispenser.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plates on an HTRF®-compatible microplate reader. The signal is measured as the ratio of the fluorescence emission at 665 nm (acceptor) to that at 620 nm (donor).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Dose-Response Confirmation Assay

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Methodology:

  • Serial Dilution: For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM).

  • Compound Dispensing: Dispense the serially diluted compounds into a 384-well assay plate.

  • Assay Execution: Follow the same procedure as the primary screen (steps 2-5).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Orthogonal Validation Assay: AlphaLISA®

Objective: To validate the confirmed hits using a different assay technology to rule out technology-specific artifacts.

Materials:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • AlphaLISA® Acceptor beads conjugated to anti-GST antibody

  • Streptavidin-coated Donor beads

  • AlphaLISA® assay buffer

  • Confirmed hit compounds

Methodology:

  • Compound Addition: Add the confirmed hit compounds at various concentrations to the wells of a 384-well ProxiPlate.

  • Reagent Addition: Add Biotinylated Protein A and GST-tagged Protein B to the wells.

  • Bead Addition: Add the AlphaLISA® Acceptor beads and incubate. Then, add the Streptavidin-coated Donor beads under subdued light.

  • Incubation: Incubate the plates at room temperature in the dark.

  • Signal Detection: Read the plates on an AlphaLISA®-compatible plate reader.

  • Data Analysis: Determine the IC50 values and compare them to those obtained from the HTRF® assay.

Mandatory Visualizations

Hypothetical this compound Signaling Pathway

AV15a_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Ligand External Ligand Ligand->Receptor ProteinB Protein B ProteinA->ProteinB Interaction DownstreamEffector Downstream Effector ProteinB->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor AV15a This compound AV15a->ProteinA Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

High-Throughput Screening Workflow

HTS_Workflow CompoundLibrary Compound Library (>100,000 compounds) PrimaryScreen Primary HTS (Single Concentration) CompoundLibrary->PrimaryScreen DataAnalysis1 Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis1 HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis1->HitConfirmation Primary Hits DataAnalysis2 Data Analysis (IC50 Determination) HitConfirmation->DataAnalysis2 OrthogonalAssay Orthogonal Assay (e.g., AlphaLISA) DataAnalysis2->OrthogonalAssay Confirmed Hits ValidatedHits Validated Hits for Lead Optimization OrthogonalAssay->ValidatedHits HTS_Data_Analysis_Pipeline RawData Raw Data Acquisition (Plate Reader Output) Normalization Data Normalization (% Inhibition Calculation) RawData->Normalization QualityControl Quality Control (Z'-factor, S/B Ratio) Normalization->QualityControl HitSelection Hit Selection (Thresholding) QualityControl->HitSelection DoseResponse Dose-Response Fitting (IC50 Calculation) HitSelection->DoseResponse Primary Hits HitList Final Hit List DoseResponse->HitList

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AV-15a Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the novel investigational compound AV-15a.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors. This compound is a hydrophobic molecule with low intrinsic water solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1] This occurs because the aqueous environment cannot maintain the solubility of the hydrophobic this compound molecules at the desired concentration. Other contributing factors can include the pH of the buffer, the temperature, and the specific concentration of this compound.[2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For preparing high-concentration stock solutions of this compound, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective choices for this purpose.[3] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final aqueous experimental system.[1]

Q3: How can I improve the solubility of this compound in my aqueous experimental medium?

A3: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions. These methods can be used individually or in combination:

  • Co-solvents: The use of a co-solvent system is a widely adopted and effective technique.[1][4] By first dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer, you can improve its solubility.[3]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][5][6] If this compound has an ionizable functional group, adjusting the pH of your buffer can significantly increase its solubility by shifting the equilibrium towards the more soluble ionized form.[3][7]

  • Gentle Warming and Sonication: For compounds that are slow to dissolve, gentle warming (e.g., to 37°C) or brief sonication can help overcome the energy barrier for dissolution.[1] However, it is crucial to ensure that this compound is stable at elevated temperatures.

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4] Common non-ionic surfactants used in research include Tween® 80 and Pluronic® F-68.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in cell culture media should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines.[3] It is always recommended to include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your test samples, but without this compound.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving this compound Precipitation

This guide provides a step-by-step workflow for troubleshooting and resolving the precipitation of this compound during the preparation of aqueous solutions.

G start Start: this compound Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution in 100% DMSO. check_stock->prepare_fresh_stock No optimize_dilution Step 2: Optimize Dilution Technique check_stock->optimize_dilution Yes prepare_fresh_stock->optimize_dilution add_dropwise Add stock solution dropwise to vigorously stirring aqueous buffer. optimize_dilution->add_dropwise check_precipitation1 Precipitation still occurs? add_dropwise->check_precipitation1 use_cosolvent Step 3: Introduce a Co-solvent check_precipitation1->use_cosolvent Yes success Success: this compound is Solubilized check_precipitation1->success No test_cosolvents Test co-solvents like ethanol or PEG 400 in the aqueous buffer. use_cosolvent->test_cosolvents check_precipitation2 Precipitation still occurs? test_cosolvents->check_precipitation2 adjust_ph Step 4: Adjust pH (if this compound is ionizable) check_precipitation2->adjust_ph Yes check_precipitation2->success No determine_pka Determine pKa of this compound and adjust buffer pH accordingly. adjust_ph->determine_pka check_precipitation3 Precipitation still occurs? determine_pka->check_precipitation3 advanced_methods Step 5: Consider Advanced Formulation Strategies check_precipitation3->advanced_methods Yes check_precipitation3->success No

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: pH-Dependent Solubility Investigation

If this compound possesses ionizable functional groups, its solubility will be influenced by the pH of the solution. This guide outlines the process for investigating and optimizing solubility through pH adjustment.

G start Start: Investigate pH-Dependent Solubility pka_determination Step 1: Determine pKa of this compound (Literature, prediction software, or experimental) start->pka_determination buffer_prep Step 2: Prepare a Series of Buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) pka_determination->buffer_prep solubility_test Step 3: Conduct Solubility Testing Add excess this compound to each buffer. buffer_prep->solubility_test equilibration Step 4: Equilibrate Samples (e.g., 24 hours at a controlled temperature) solubility_test->equilibration separation Step 5: Separate Solid from Supernatant (Centrifugation or filtration) equilibration->separation quantification Step 6: Quantify Soluble this compound (e.g., HPLC-UV, LC-MS) separation->quantification analysis Step 7: Analyze Data and Determine Optimal pH quantification->analysis

Caption: Workflow for pH-dependent solubility analysis.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Water10.2< 0.01Practically insoluble
PBS (pH 7.4)~10.2< 0.01Insoluble
Ethanol5.2> 50Freely soluble
Methanol6.6> 50Freely soluble
DMSO7.2> 100Very soluble
Acetone5.1> 50Freely soluble
Polyethylene Glycol 400 (PEG 400)-> 100Very soluble
Propylene Glycol6.8> 100Very soluble

Note: Data is hypothetical for the fictional compound this compound and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound using a Co-solvent

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, you can prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help prevent localized high concentrations when adding to the aqueous buffer.

  • Prepare Final Aqueous Solution: Add a small volume of the this compound DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Final Concentration Check: Ensure the final concentration of DMSO in your aqueous solution is below the tolerance level for your specific experiment (typically <0.5% v/v for cell-based assays).[3]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of your aqueous buffer.

References

Technical Support Center: AV-15a (miR-15a-Based Therapeutics)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-15a, an investigational therapeutic agent based on microRNA-15a (miR-15a). The following resources are designed to help optimize treatment duration and address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic mimic of the endogenous microRNA, miR-15a. Its primary mechanism of action is to function as a tumor suppressor by regulating the expression of multiple oncogenes.[1][2] Upon introduction into cancer cells, this compound binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][3] Key validated targets of miR-15a include BCL2, an anti-apoptotic protein, and BMI1, a protein involved in stem cell self-renewal.[3][4] By downregulating these and other targets, this compound can induce apoptosis, inhibit proliferation, and reduce chemoresistance in cancer cells.[2][4]

Q2: How does the stability of this compound affect the optimal treatment duration?

A2: The stability of synthetic miRNA mimics like this compound is a critical factor in determining treatment duration and frequency. Unmodified oligonucleotides are susceptible to degradation by cellular nucleases. Chemical modifications, such as the substitution of uracil with 5-fluorouracil in some this compound variants, can enhance stability and therapeutic potency.[4] The intracellular half-life of this compound will dictate the duration of target gene suppression. For in vitro experiments, a longer treatment duration or repeated transfections may be necessary if the agent's stability is low. For in vivo studies, the formulation and delivery system will significantly impact bioavailability and stability, thereby influencing the dosing schedule.

Q3: What are the key considerations for selecting an appropriate in vitro model for this compound studies?

A3: The choice of an in vitro model is crucial for obtaining relevant and reproducible data. It is recommended to use cancer cell lines with known dysregulation of miR-15a pathways. Cell lines with high expression of this compound targets, such as BCL2 or BMI1, are good candidates.[3][4] Verifying the baseline expression of miR-15a and its target genes in your selected cell line is a critical first step. Additionally, consider using 3D culture models, such as spheroids, which can better mimic the tumor microenvironment and may provide more physiologically relevant responses to this compound treatment.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, combination therapy is a promising strategy. Studies have shown that miR-15a can enhance the therapeutic effect of conventional chemotherapeutics like 5-fluorouracil (5-FU).[4] By targeting pathways that confer chemoresistance, this compound can sensitize cancer cells to the effects of other drugs. When designing combination studies, it is important to optimize the timing and sequence of administration for both this compound and the accompanying therapeutic agent to achieve synergistic effects.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause(s) Recommended Solution(s)
Low transfection efficiency of this compound - Suboptimal transfection reagent or protocol.- Cell confluence is too high or too low.- Poor cell health.- Optimize the ratio of this compound to transfection reagent.- Test different commercially available transfection reagents.- Ensure cell confluence is between 50-70% at the time of transfection.- Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase.
No significant downregulation of target genes (e.g., BCL2, BMI1) - Inefficient delivery of this compound to the cytoplasm.- Incorrect timing of sample collection for analysis.- The chosen cell line does not express high levels of the target gene.- Confirm successful transfection using a fluorescently labeled control oligo.- Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for target gene knockdown.- Validate baseline target gene expression in your cell line via qPCR or Western blot.
High cellular toxicity observed post-transfection - High concentration of this compound or transfection reagent.- Transfection reagent itself is toxic to the cells.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Reduce the concentration of the transfection reagent or try a different, less toxic reagent.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent cell seeding density.- Variability in transfection efficiency.- Use cells within a consistent and low passage number range.- Ensure precise and consistent cell counting and seeding for all experiments.- Include a positive control (e.g., a validated siRNA) to monitor transfection efficiency in each experiment.
In Vivo Experiments
Issue Possible Cause(s) Recommended Solution(s)
Lack of tumor growth inhibition - Inadequate delivery of this compound to the tumor site.- Rapid clearance or degradation of this compound in vivo.- Insufficient dosing or frequency.- Utilize a suitable delivery vehicle (e.g., lipid nanoparticles, viral vectors) to improve tumor targeting and cellular uptake.- Consider chemical modifications to this compound to enhance its stability against nucleases.- Conduct a dose-escalation study to determine the maximum tolerated dose and optimal dosing schedule.
Observed systemic toxicity - Off-target effects of this compound.- Immunogenicity of the delivery vehicle.- Perform bioinformatic analysis to predict potential off-target binding sites.- Evaluate the safety profile of the delivery vehicle alone in a control group.- Monitor for common signs of toxicity (e.g., weight loss, changes in behavior) and perform histological analysis of major organs.
High variability in tumor response among animals - Inconsistent tumor implantation.- Heterogeneity of the tumor model.- Ensure consistent tumor cell implantation technique and location.- Increase the number of animals per group to improve statistical power.- If using a patient-derived xenograft (PDX) model, be aware of inherent inter-tumoral heterogeneity.

Experimental Protocols

Protocol 1: In Vitro Transfection of this compound and Analysis of Target Gene Expression

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the desired concentration of this compound (e.g., 50 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours) at 37°C in a CO2 incubator.

  • Sample Collection and Analysis:

    • For RNA analysis (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for the target gene (e.g., BCL2) and a housekeeping gene for normalization.

    • For protein analysis (Western Blot): Lyse the cells and determine the protein concentration. Perform SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.

Visualizations

AV15a_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular AV15a This compound (miR-15a mimic) RISC RISC Complex AV15a->RISC Incorporation BCL2_mRNA BCL2 mRNA RISC->BCL2_mRNA Binding & Degradation/Repression BMI1_mRNA BMI1 mRNA RISC->BMI1_mRNA Binding & Degradation/Repression BCL2_Protein BCL2 Protein BCL2_mRNA->BCL2_Protein Translation BMI1_Protein BMI1 Protein BMI1_mRNA->BMI1_Protein Translation Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibition Proliferation Proliferation/Self-Renewal BMI1_Protein->Proliferation Promotion

Caption: Signaling pathway of this compound (miR-15a mimic).

Experimental_Workflow cluster_workflow In Vitro Optimization Workflow start Select Cancer Cell Line (High BCL2/BMI1 expression) transfection Transfect with this compound (Dose-Response) start->transfection time_course Time-Course Analysis (24, 48, 72h) transfection->time_course analysis Analyze Target Knockdown (qPCR & Western Blot) time_course->analysis phenotype Assess Phenotypic Effect (Apoptosis/Proliferation Assays) analysis->phenotype end Optimized Duration & Dose phenotype->end

References

improving the stability of AV-15a in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of the small molecule AV-15a in solution. The following information is based on general principles of small molecule stability and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading in my aqueous assay buffer. What are the common causes?

A1: Degradation of small molecules like this compound in aqueous solutions can stem from several factors:

  • Hydrolysis: The molecule may contain functional groups susceptible to cleavage by water, such as esters, amides, or lactams. This process can be catalyzed by acidic or basic conditions, making the pH of your buffer a critical factor.[1][2][3]

  • Oxidation: If this compound has electron-rich components, it may be sensitive to oxidation. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1][2]

  • Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which might be mistaken for degradation. The precipitate itself may also be more prone to degradation.[1]

  • Adsorption: The compound may adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which reduces its effective concentration in the solution.[1]

Q2: How can I quickly assess the stability of this compound in a new solvent or buffer?

A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., various temperatures, light exposure). At specific time points, the samples can be analyzed by methods like HPLC or LC-MS to determine the remaining concentration of the parent compound.[1]

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To ensure the longevity and reliability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable, such as DMSO.[4][5]

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6] Prepare the stock solution at a high concentration (e.g., 10 mM) to minimize the volume added to your experiments.

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to one month), and protect them from light.[5]

Troubleshooting Guide

Issue Potential Causes Suggested Solutions
Precipitate forms when diluting the stock solution into an aqueous buffer. - Poor aqueous solubility.- The compound's solubility limit has been exceeded.- Reduce the final concentration of this compound.- Instead of a single large dilution, try serial dilutions with thorough mixing.- Consider using a small percentage of a co-solvent (e.g., ethanol) in your buffer, ensuring it's compatible with your assay.- The addition of a biocompatible surfactant or cyclodextrin might improve solubility.[7]
Loss of activity in a cell-based assay. - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability.- Assess the stability of this compound directly in the cell culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate the cell permeability of this compound using standard assays.[1]
Inconsistent results between experiments. - Degradation of the stock solution.- Inconsistent preparation of working solutions.- Adsorption to different batches of labware.- Always use a fresh aliquot of the stock solution for each experiment.- Prepare fresh working solutions immediately before each use.- Standardize the source and type of all labware.

Data on this compound Stability and Solubility

The following tables provide a template for summarizing the stability and solubility data for this compound. It is recommended that you generate this data for your specific experimental conditions.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility at 25°C (mg/mL) Appearance
DMSO>50Clear solution
Ethanol15Clear solution
PBS (pH 7.4)<0.1Suspension
Acetonitrile5Clear solution

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) over 24 Hours

Temperature % Remaining after 4 hours % Remaining after 8 hours % Remaining after 24 hours
4°C98%95%90%
25°C (Room Temp)90%82%65%
37°C75%58%30%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound (hypothetical Molecular Weight: 450 g/mol ).

  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.[6]

  • Weighing: Carefully weigh 4.5 mg of this compound powder in a fume hood.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the solid this compound.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used, but their impact on stability should be pre-determined.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-adsorption microcentrifuge tubes. Label each aliquot with the compound name, concentration, solvent, and date. Store at -80°C and protect from light.[5][7]

Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a given buffer using HPLC or LC-MS analysis.

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent with your assay conditions (typically <0.5%).

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[1]

  • Quenching: If necessary, stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins in the buffer.[1]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of this compound remaining.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., precipitation, loss of activity) check_solubility Is the compound soluble in the aqueous buffer? start->check_solubility check_degradation Is the compound chemically stable in the buffer? check_solubility->check_degradation Yes solubility_solutions Improve Solubility: - Lower concentration - Use co-solvents - Add solubilizing agents check_solubility->solubility_solutions No stability_solutions Enhance Stability: - Adjust pH - Add antioxidants - Protect from light - Control temperature check_degradation->stability_solutions No retest Re-evaluate in Assay check_degradation->retest Yes solubility_solutions->retest stability_solutions->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for addressing stability issues with this compound.

Experimental_Workflow prep_stock Prepare 10 mM Stock of this compound in DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working aliquot Aliquot into Vials for Time Points & Temperatures prep_working->aliquot incubate Incubate at 4°C, 25°C, 37°C aliquot->incubate sample Sample at t = 0, 1, 2, 4, 8, 24h incubate->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Determine % Remaining vs. Time analyze->data

Caption: Experimental workflow for a stability study of this compound.

Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression av15a This compound av15a->kinase2

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase 2.

References

Unraveling "AV-15a": A Case of Mistaken Identity in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the experimental agent designated as "AV-15a" has revealed that this substance is not a novel compound for biological research or drug development, but rather a well-established industrial product. The designation "this compound" appears to be a shorthand or slight misnomer for ARDROX® AV 15 , a corrosion-inhibiting compound primarily used in the aerospace industry.[1][2][3][4][5][6][7] This discovery fundamentally alters the premise of creating a technical support center focused on biological experimental design for researchers and scientists.

ARDROX® AV 15 is described as a super-penetrating, water-displacing compound that leaves a tack-free, firm film to protect metallic components from corrosion.[1][2][5][6][7] It is applied to both painted and unpainted surfaces of airframes and aerospace components to shield them from moisture, salt, and other environmental contaminants.[3][5][7]

Given the industrial nature of ARDROX® AV 15, the core requirements of the original request—including the creation of troubleshooting guides for biological experiments, diagrams of signaling pathways, and detailed methodologies for in vitro or in vivo studies—are not applicable. The "experimental design" for a product like ARDROX® AV 15 would fall under the purview of materials science and engineering, focusing on parameters such as:

  • Corrosion Resistance Testing: Evaluating the compound's efficacy on various aerospace alloys under specific environmental conditions (e.g., salt spray tests).[1]

  • Film Properties Analysis: Measuring film thickness, drying time, and durability.[1]

  • Application Method Optimization: Determining the most effective methods of application, such as spraying, brushing, or dipping, for different components.[6][7]

Consequently, a technical support center for "this compound" aimed at researchers in the life sciences would be inappropriate. The common pitfalls in its application would relate to improper surface preparation, incorrect application thickness, or use on incompatible materials, rather than issues with cell culture contamination, off-target effects in a biological system, or inconsistent dosage in animal models.

For drug development professionals and researchers in the biological sciences, it is crucial to ensure the correct identification of any experimental compound. A simple misidentification, as appears to be the case with "this compound," can lead to the pursuit of entirely irrelevant lines of inquiry.

Therefore, we are unable to provide a technical support center detailing biological experimental design for "this compound." Researchers seeking information on a compound for biological studies are advised to verify the chemical name, CAS number, or other specific identifiers to ensure they are working with the correct substance.

References

AV-15a assay variability and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "AV-15a assay" does not correspond to a standardized or widely documented specific biological assay in the public domain. Therefore, this technical support center provides guidance on reducing variability in a hypothetical immunoassay, referred to as the "this compound assay," based on established best practices for immunoassays and general bioassay development.

This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound assay?

The most common sources of variability in immunoassays like the hypothetical this compound assay can be categorized into three main areas:

  • Analyst-dependent variability: This includes differences in pipetting technique, timing of incubation steps, and general handling of reagents and samples.

  • Reagent-related variability: This can arise from lot-to-lot differences in antibodies, enzymes, substrates, and buffers, as well as improper storage and handling of these reagents.

  • Environmental and equipment-related variability: Factors such as temperature fluctuations during incubations, instrument calibration, and the quality of consumables (e.g., microplates) can significantly impact assay performance.[1][2][3]

Q2: How can I minimize pipetting errors?

To minimize pipetting errors, it is crucial to:

  • Use calibrated pipettes and ensure they are regularly maintained.

  • Use the correct pipetting technique (e.g., consistent speed and pressure, proper immersion depth).

  • Use reverse pipetting for viscous solutions.

  • Ensure pipette tips are properly fitted to the pipette.

  • Equilibrate all reagents and samples to room temperature before pipetting.

Q3: What is the difference between intra-assay and inter-assay variability?

  • Intra-assay variability (also known as within-run precision) refers to the variation observed within a single assay run when the same sample is tested multiple times. It is typically expressed as the coefficient of variation (%CV) of the replicates.

  • Inter-assay variability (also known as between-run precision) refers to the variation observed when the same sample is tested across different assay runs, on different days, or by different operators. It is also expressed as a %CV and is a measure of the assay's reproducibility over time.[3]

Q4: How do I properly store and handle reagents to reduce variability?

Proper storage and handling of reagents are critical. Always follow the manufacturer's instructions. In general:

  • Store reagents at the recommended temperatures.

  • Avoid repeated freeze-thaw cycles of sensitive reagents like antibodies and enzymes. Aliquoting reagents into smaller, single-use volumes is recommended.

  • Protect light-sensitive reagents from light.

  • Allow all reagents to come to room temperature before use, unless otherwise specified.

Q5: What are acceptable levels of variability (%CV)?

Acceptable %CV values can vary depending on the assay type and its intended use. However, for many immunoassays, a general guideline is:

  • Intra-assay %CV: < 10%

  • Inter-assay %CV: < 15%

These values can be stricter for assays used in regulated environments.

Troubleshooting Guides

High Intra-Assay Variability (%CV > 10%)
Potential Cause Recommended Solution
Inconsistent Pipetting Review and standardize pipetting technique. Ensure all users are trained on proper pipette use. Use a multichannel pipette for adding common reagents to all wells.
Temperature Gradients Across the Plate Ensure the entire microplate is at a uniform temperature during incubations. Avoid stacking plates. Use a plate incubator with good temperature distribution.
Improper Washing Ensure all wells are washed with the same volume and for the same duration. Check for clogged washer heads.
Reagent Contamination Use fresh, sterile pipette tips for each reagent and sample. Aliquot stock solutions to avoid contaminating the entire batch.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to temperature and evaporation effects. Alternatively, fill the outer wells with buffer or a blank solution.
High Inter-Assay Variability (%CV > 15%)
Potential Cause Recommended Solution
Reagent Lot-to-Lot Variation Qualify new lots of critical reagents (e.g., antibodies, standards) by running them in parallel with the old lot.
Inconsistent Standard Curve Preparation Prepare a large batch of the highest standard and aliquot for single use to ensure consistency across runs.
Instrument Performance Drift Perform regular calibration and maintenance of plate readers, washers, and pipettes.
Variations in Incubation Times Use a timer for all incubation steps and ensure consistency across all runs.
Different Operators Ensure all operators are trained on the same standardized protocol.[4]

Quantitative Data on Reducing Variability

The following table presents hypothetical data demonstrating the impact of protocol optimization on assay variability.

Parameter Before Optimization (%CV) After Optimization (%CV)
Intra-Assay Variability 18%7%
Inter-Assay Variability 25%12%

Optimization measures included standardized operator training, use of calibrated pipettes, qualification of new reagent lots, and implementation of automated plate washing.

Experimental Protocols

Detailed Protocol for a Standard ELISA to Minimize Variability

This protocol outlines the key steps for performing a generic sandwich ELISA, with an emphasis on practices that reduce variability.

1. Plate Coating

  • Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., 1X PBS).
  • Pipette 100 µL of the diluted capture antibody into each well of a 96-well microplate.
  • Seal the plate and incubate overnight at 4°C.

2. Washing

  • Aspirate the coating solution from the wells.
  • Wash the plate three times with 300 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well. An automated plate washer is recommended for consistency.

3. Blocking

  • Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well.
  • Seal the plate and incubate for 1-2 hours at room temperature.

4. Sample and Standard Incubation

  • Wash the plate three times as described in step 2.
  • Prepare a serial dilution of the standard protein in blocking buffer.
  • Add 100 µL of the standards and samples to their respective wells. Run all samples and standards in duplicate or triplicate.
  • Seal the plate and incubate for 2 hours at room temperature.

5. Detection Antibody Incubation

  • Wash the plate three times.
  • Add 100 µL of the diluted detection antibody to each well.
  • Seal the plate and incubate for 1 hour at room temperature.

6. Enzyme Conjugate Incubation

  • Wash the plate three times.
  • Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
  • Seal the plate and incubate for 30 minutes at room temperature, protected from light.

7. Substrate Development

  • Wash the plate five times.
  • Add 100 µL of the substrate solution (e.g., TMB) to each well.
  • Incubate for 15-30 minutes at room temperature, protected from light. Monitor color development.

8. Reaction Stopping and Measurement

  • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.

Visualizations

AV_15a_Workflow cluster_prep Preparation cluster_assay Assay Steps Reagents Equilibrate Reagents & Samples Standards Prepare Standard Curve Reagents->Standards Incubation 3. Sample/Standard Incubation Standards->Incubation Coating 1. Plate Coating Blocking 2. Blocking Coating->Blocking Blocking->Incubation Detection 4. Detection Ab Incubation Incubation->Detection Enzyme 5. Enzyme Conjugate Incubation Detection->Enzyme Development 6. Substrate Development Enzyme->Development Reading 7. Read Plate Development->Reading

Caption: A generalized workflow for the hypothetical this compound immunoassay.

Troubleshooting_Tree Start High Assay Variability Observed CheckCV Calculate Intra- & Inter-Assay %CV Start->CheckCV IntraCV Intra-Assay CV > 10%? CheckCV->IntraCV High CV InterCV Inter-Assay CV > 15%? CheckCV->InterCV High CV IntraCV->InterCV No Pipetting Review Pipetting Technique & Calibration IntraCV->Pipetting Yes Temp Check for Temperature Gradients IntraCV->Temp Yes Washing Evaluate Plate Washing Procedure IntraCV->Washing Yes Reagents Qualify New Reagent Lots InterCV->Reagents Yes Standards Standardize Standard Curve Prep InterCV->Standards Yes Instrument Check Instrument Calibration InterCV->Instrument Yes Protocol Ensure Protocol Adherence InterCV->Protocol Yes

Caption: A troubleshooting decision tree for addressing high variability in the this compound assay.

Signaling_Pathway Ligand Analyte (e.g., Cytokine) Receptor Receptor Complex Ligand->Receptor Kinase1 JAK Receptor->Kinase1 Activates Kinase2 STAT Kinase1->Kinase2 Phosphorylates Nucleus Nucleus Kinase2->Nucleus Translocates to Gene Target Gene Expression (Measured by this compound) Nucleus->Gene

Caption: A hypothetical signaling pathway that could be quantified by the this compound assay.

References

Technical Support Center: AV-15a Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of AV-15a. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Decreased Yield at Larger Scales

Q1: We are observing a significant drop in reaction yield when moving from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge.[1][2] Several factors, often related to the physical and chemical differences between small and large-scale reactions, can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Inefficient Mixing:

    • Problem: Inadequate mixing in larger reactors can lead to localized temperature gradients and concentration differences, resulting in the formation of byproducts and incomplete reactions.[1][3][4] At the lab scale, efficient mixing is easier to achieve, but in larger vessels, simply increasing stirrer speed may not be sufficient.[1][3]

    • Solution:

      • Optimize Stirring: Evaluate the stirrer type, size, and speed. A larger or differently shaped impeller might be necessary to ensure homogeneity.

      • Baffling: Introduce baffles into the reactor to improve turbulence and mixing efficiency.

      • Modeling: Use simulation software (e.g., Dynochem, VisiMix) to predict the effects of changes in mixing at larger scales.[2]

  • Heat Transfer Issues:

    • Problem: Exothermic reactions that are easily controlled in a small flask can become hazardous at a larger scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation.[1] This can lead to "runaway" reactions and the formation of degradation products.[2]

    • Solution:

      • Slower Reagent Addition: Add critical reagents more slowly to control the rate of heat generation.[2]

      • Improved Cooling: Ensure the reactor's cooling system is adequate for the larger volume.

      • Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat flow of the reaction and anticipate cooling requirements at scale.

  • Changes in Reaction Kinetics:

    • Problem: The kinetics of a reaction can be affected by the changes in concentration and temperature that occur during scale-up.[5]

    • Solution:

      • Re-optimization of Parameters: Re-evaluate and optimize reaction parameters such as temperature, concentration, and reaction time for the larger scale.[1]

      • In-process Controls: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and identify the optimal endpoint.

Issue 2: Increased Impurity Profile

Q2: Our scaled-up batches of this compound show a higher level of impurities, particularly Impurity-B, which was negligible at the lab scale. What could be causing this and how do we address it?

A2: Changes in the impurity profile are a common consequence of scaling up a synthesis.[1][2] Impurities that are present in trace amounts at a small scale can become significant at a larger scale.[1]

Potential Causes & Troubleshooting Steps:

  • Localized "Hot Spots":

    • Problem: As mentioned above, poor heat transfer can create localized areas of high temperature, promoting side reactions that lead to the formation of impurities like Impurity-B.[1]

    • Solution: Improve mixing and cooling efficiency as described in the previous section.

  • Extended Reaction Times:

    • Problem: Longer reaction and work-up times at larger scales can lead to the degradation of the product or intermediates, forming new impurities.[6]

    • Solution:

      • Time Studies: Conduct studies at the lab scale to determine the stability of the product and key intermediates over time.

      • Process Optimization: Streamline the work-up and isolation procedures to minimize the time the product is in solution.

  • Raw Material Quality:

    • Problem: The purity of starting materials and reagents can have a more pronounced effect at a larger scale.

    • Solution:

      • Supplier Qualification: Ensure that raw materials from suppliers meet the required specifications.

      • Incoming Quality Control: Implement rigorous testing of all incoming raw materials.

Issue 3: Challenges in Product Isolation and Purification

Q3: We are struggling with the crystallization of this compound at a 100g scale. The crystals are a different morphology, leading to poor filtration and drying. How can we improve this?

A3: Crystallization is a critical step that is highly sensitive to scale.[2][7] Changes in crystal habit or the formation of different polymorphs can significantly impact downstream processing.[2][8]

Potential Causes & Troubleshooting Steps:

  • Changes in Supersaturation and Nucleation:

    • Problem: The rate of cooling and anti-solvent addition can be more difficult to control at a larger scale, affecting supersaturation and leading to uncontrolled nucleation and the formation of smaller, less filterable crystals.

    • Solution:

      • Controlled Cooling/Addition: Implement a programmed, slower cooling profile or anti-solvent addition rate.

      • Seeding: Introduce seed crystals of the desired polymorph to control nucleation and promote the growth of larger, more uniform crystals.[7]

  • Mixing During Crystallization:

    • Problem: The type and speed of agitation can influence crystal size and shape.

    • Solution: Experiment with different stirring speeds and impeller designs to find the optimal conditions for the desired crystal morphology.

  • Solvent and Impurity Effects:

    • Problem: The choice of solvent and the presence of impurities can affect crystal growth and form.[7][8]

    • Solution:

      • Solvent Screening: Evaluate different solvent systems to find one that consistently produces the desired crystal form.

      • Impurity Control: Ensure the material being crystallized has a consistent and low level of impurities.

Quantitative Data Summary

The following tables summarize the typical changes observed when scaling up the synthesis of this compound.

Table 1: Impact of Scale on Reaction Yield and Purity

ScaleAverage Yield (%)Purity by HPLC (%)Impurity-B (%)
1 g8599.5<0.1
10 g7898.20.8
100 g6596.52.5

Table 2: Effect of Scale on Process Parameters

ScaleReaction Time (hours)Filtration Time (hours)Drying Time (hours)
1 g40.56
10 g6212
100 g10824

Experimental Protocols

Protocol 1: Synthesis of this compound (100g Scale)
  • Setup: A 5L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with Starting Material-A (100g, 1.0 mol) and Solvent-X (2L).

  • Reaction: The mixture is stirred and cooled to 0-5°C. Reagent-B (1.1 mol) is added portion-wise over 2 hours, maintaining the internal temperature below 10°C.

  • Monitoring: The reaction is monitored by HPLC every hour. The reaction is considered complete when <1% of Starting Material-A remains.

  • Work-up: The reaction mixture is quenched by the slow addition of 1M aqueous sodium bicarbonate (1L). The layers are separated, and the aqueous layer is extracted with Solvent-X (2 x 500mL).

  • Isolation: The combined organic layers are washed with brine (1L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude this compound.

Protocol 2: Crystallization of this compound (100g Scale)
  • Dissolution: The crude this compound is dissolved in Solvent-Y (500mL) at 60°C.

  • Cooling & Seeding: The solution is cooled to 50°C, and seed crystals of this compound (0.1g) are added.

  • Crystal Growth: The mixture is cooled to 20°C over 4 hours and then stirred at this temperature for an additional 2 hours.

  • Filtration & Drying: The resulting slurry is filtered, and the filter cake is washed with cold Solvent-Y (2 x 100mL). The solid is dried under vacuum at 40°C to a constant weight to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed at Scale mixing Evaluate Mixing Efficiency start->mixing heat_transfer Assess Heat Transfer start->heat_transfer kinetics Review Reaction Kinetics start->kinetics optimize_stirring Optimize Stirrer/Baffles mixing->optimize_stirring model_mixing Simulate Mixing Profile mixing->model_mixing slow_addition Decrease Reagent Addition Rate heat_transfer->slow_addition improve_cooling Enhance Reactor Cooling heat_transfer->improve_cooling reoptimize_params Re-optimize Temp & Time kinetics->reoptimize_params ipc Implement In-Process Controls kinetics->ipc solution Improved Yield optimize_stirring->solution model_mixing->solution slow_addition->solution improve_cooling->solution reoptimize_params->solution ipc->solution

Caption: Troubleshooting workflow for addressing low yield in scale-up.

Hypothetical Signaling Pathway of this compound

Signaling_Pathway receptor Target Receptor kinase_a Kinase A receptor->kinase_a Phosphorylates av15a This compound av15a->receptor Binds and Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

Caption: Proposed mechanism of action for this compound via a kinase cascade.

References

Technical Support Center: Optimizing AV-15a Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific therapeutic agent designated "AV-15a" is not publicly available. The following technical support guide is a generalized framework based on established principles of drug delivery for a hypothetical compound. This information is intended for researchers, scientists, and drug development professionals and should be adapted to your specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of novel therapeutic agents.

Problem Potential Cause Suggested Solution
Low Cellular Uptake of this compound Poor Membrane Permeability: The physicochemical properties of this compound may hinder its ability to cross the cell membrane.[1][2][3]Formulation Enhancement: Consider encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles to facilitate entry.[4] Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound that can more easily cross the cell membrane and is then converted to the active compound intracellularly.[2]
Efflux Pump Activity: Target cells may be actively transporting this compound out via efflux pumps like P-glycoprotein.[5]Use of Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors (e.g., verapamil) in your in vitro assays to determine if this increases intracellular accumulation.[6]
Nanoparticle Instability: If using a nanocarrier, it may be aggregating in the culture medium, reducing its effectiveness.[6]Stability Assessment: Characterize the stability of your nanoparticle formulation in your specific cell culture medium over time by monitoring particle size and polydispersity index (PDI).[6]
High Cytotoxicity at Effective Concentrations Off-Target Effects: this compound may be interacting with unintended cellular targets, leading to toxicity.Dose-Response Analysis: Perform a detailed dose-response curve to identify a therapeutic window. Targeted Delivery: Utilize a targeted delivery system (e.g., antibody-drug conjugate) to increase the concentration of this compound at the target site and reduce systemic exposure.
Delivery Vehicle Toxicity: The chosen delivery vehicle (e.g., certain polymers, surfactants) may be causing cellular stress or death.Vehicle-Only Controls: Include control groups treated with the delivery vehicle alone to assess its intrinsic toxicity. Alternative Formulations: Test different, more biocompatible delivery systems.[4]
Inconsistent Results Between Batches Variability in Formulation: Inconsistent preparation of the this compound formulation can lead to different physicochemical properties.Standardize Protocols: Implement and strictly follow a standardized protocol for the preparation of your this compound formulation. Characterize Each Batch: Characterize each new batch for key parameters such as particle size, drug loading, and encapsulation efficiency.
Cell Culture Conditions: Variations in cell passage number, density, or media composition can affect experimental outcomes.Consistent Cell Culture Practices: Maintain consistent cell culture conditions, including using cells within a specific passage number range and seeding at a consistent density.
Poor In Vivo Efficacy Despite Good In Vitro Results Rapid Clearance: this compound may be rapidly cleared from circulation in vivo before it can reach its target.Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the in vivo half-life of this compound. PEGylation: Consider modifying the delivery vehicle with polyethylene glycol (PEG) to increase circulation time.
Poor Bioavailability: For oral delivery, this compound may have low absorption from the gastrointestinal tract.[7]Alternative Routes of Administration: Investigate other routes of administration, such as intravenous or intraperitoneal injection. Permeation Enhancers: For oral formulations, explore the use of permeation enhancers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial delivery vehicles for a novel therapeutic agent like this compound?

A1: For a novel compound, it is advisable to start with well-characterized and widely used delivery systems. Liposomes are a good starting point due to their biocompatibility and ease of preparation. Polymeric nanoparticles, such as those made from PLGA, are also a strong choice, offering controlled release properties.[4] The optimal choice will depend on the physicochemical properties of this compound and the specific therapeutic application.

Q2: How can the intracellular concentration of this compound be quantified?

A2: Quantifying intracellular drug concentration is crucial for understanding uptake efficiency. If this compound has intrinsic fluorescence, confocal microscopy or flow cytometry can be used. If not, a fluorescent tag can be conjugated to this compound, but it's important to verify that the tag does not alter its biological activity. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of unlabeled this compound in cell lysates, which is often the most accurate method.

Q3: What are the key signaling pathways to monitor upon this compound treatment?

A3: The signaling pathways to monitor will depend on the intended therapeutic target of this compound. However, common pathways that are often dysregulated in disease and are frequent targets of therapeutics include the PI3K/AKT/mTOR and Ras/MAPK pathways.[8][9] Monitoring key proteins in these pathways (e.g., phosphorylation status of AKT or ERK) can provide insights into the mechanism of action of this compound.[8]

Experimental Protocols

Protocol: Cellular Uptake Quantification by LC-MS
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentration of the this compound formulation. Include an untreated well as a negative control.

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Cell Lysis: Add a suitable lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.

  • Sample Preparation: Perform protein quantification (e.g., BCA assay) to normalize the results. Precipitate proteins from the lysate (e.g., with cold acetonitrile) and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant containing the intracellular this compound by a validated LC-MS method.

  • Data Normalization: Normalize the amount of this compound to the total protein content in each sample.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Hypothetical signaling pathway initiated by this compound.

G cluster_1 Experimental Workflow Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation Characterize Formulation Characterize Formulation Prepare this compound Formulation->Characterize Formulation In Vitro Cell Culture In Vitro Cell Culture Characterize Formulation->In Vitro Cell Culture Treat Cells with Formulation Treat Cells with Formulation In Vitro Cell Culture->Treat Cells with Formulation Assess Cellular Uptake Assess Cellular Uptake Treat Cells with Formulation->Assess Cellular Uptake Evaluate Biological Effect Evaluate Biological Effect Assess Cellular Uptake->Evaluate Biological Effect Analyze Data Analyze Data Evaluate Biological Effect->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for this compound delivery.

G cluster_2 Troubleshooting Logic Low Uptake? Low Uptake? Change Vehicle? Change Vehicle? Low Uptake?->Change Vehicle? Yes Optimize Dose? Optimize Dose? Low Uptake?->Optimize Dose? No Efflux Pumps? Efflux Pumps? Change Vehicle?->Efflux Pumps? No Improvement Success Success Change Vehicle?->Success Improved Efflux Pumps?->Success Yes Re-evaluate Re-evaluate Efflux Pumps?->Re-evaluate No Optimize Dose?->Success

Caption: Troubleshooting decision tree for low cellular uptake.

References

Validation & Comparative

Comparative Efficacy Analysis of Novel Kinase Inhibitor AV-15a versus Standard-of-Care Agent Compound Y in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the novel therapeutic agent AV-15a against the established compound Y. The data presented herein is from a series of head-to-head in vitro and in vivo studies designed to evaluate the potential of this compound as a superior alternative for the targeted treatment of cancers driven by the fictitious oncogenic kinase, "Kinase-Z."

**Executive Summary

The novel small molecule inhibitor, this compound, demonstrates significantly greater potency and selectivity against Kinase-Z compared to the current standard-of-care, Compound Y. In cell-based assays, this compound exhibits superior cytotoxic effects in Kinase-Z positive cancer cell lines and a more favorable safety profile in non-target cells. Furthermore, in vivo studies using xenograft models show that this compound leads to more profound tumor growth inhibition. These findings strongly support the continued development of this compound as a promising clinical candidate.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from key comparative experiments between this compound and Compound Y.

Table 1: In Vitro Kinase Inhibition and Cellular Potency

CompoundTarget Kinase IC₅₀ (nM)¹Off-Target Kinase-X IC₅₀ (nM)²Cancer Cell Line (Kinase-Z positive) GI₅₀ (nM)³Normal Cell Line CC₅₀ (µM)⁴
This compound 5.2>10,00025.815.3
Compound Y 48.7850150.42.1

¹IC₅₀ (Half-maximal inhibitory concentration) against the primary target, Kinase-Z. ²IC₅₀ against a common off-target kinase to assess selectivity. ³GI₅₀ (Half-maximal growth inhibition) in a cancer cell line expressing the target kinase. ⁴CC₅₀ (Half-maximal cytotoxic concentration) in a healthy, non-cancerous cell line to assess general toxicity.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model

Treatment GroupDosage (mg/kg, daily)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (TGI)
Vehicle Control -1542 ± 120-
Compound Y 50785 ± 9549.1%
This compound 25412 ± 7873.3%
This compound 50255 ± 6283.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

1. Kinase Inhibition Assay (IC₅₀ Determination)

A biochemical assay was performed to determine the concentration of each compound required to inhibit 50% of the Kinase-Z activity. Recombinant human Kinase-Z was incubated with varying concentrations of this compound or Compound Y in the presence of ATP and a substrate peptide. The phosphorylation of the substrate was quantified using a luminescence-based assay. The same protocol was followed for the off-target Kinase-X.

2. Cell Viability and Growth Inhibition Assays (GI₅₀ and CC₅₀ Determination)

Cancer cells (Kinase-Z positive) and normal, non-cancerous cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Compound Y for 72 hours. Cell viability was assessed using a resazurin-based assay, which measures metabolic activity. The GI₅₀ and CC₅₀ values were calculated from the dose-response curves.

3. In Vivo Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ Kinase-Z positive cancer cells. Once tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups. Compounds were administered orally once daily. Tumor volumes were measured twice weekly with calipers. The study was terminated on day 21, and the percentage of tumor growth inhibition was calculated relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway in which Kinase-Z plays a crucial role. This compound is designed to inhibit this pathway, thereby blocking downstream signals that promote cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase-Z Kinase-Z Receptor->Kinase-Z Activates Downstream_Protein_1 Downstream_Protein_1 Kinase-Z->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Kinase-Z Inhibits

Caption: Hypothetical Kinase-Z signaling pathway inhibited by this compound.

Experimental Workflow Diagram

The workflow for the preclinical validation of this compound against Compound Y is outlined in the diagram below.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Assay (Kinase IC50) Data_Analysis Comparative Data Analysis Biochemical_Assay->Data_Analysis Cell_Based_Assay Cell-Based Assay (GI50 & CC50) Cell_Based_Assay->Data_Analysis Xenograft_Model Xenograft Mouse Model (Tumor Growth Inhibition) Conclusion Efficacy Conclusion Xenograft_Model->Conclusion Start Compound Synthesis (this compound & Compound Y) Start->Biochemical_Assay Start->Cell_Based_Assay Data_Analysis->Xenograft_Model

Caption: Experimental workflow for this compound vs. Compound Y efficacy validation.

Comparative Analysis: AV-15a vs. Standard-of-Care Drug Z (Imatinib) for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational drug AV-15a and the standard-of-care drug Z (Imatinib) for the treatment of Chronic Myeloid Leukemia (CML). The analysis is based on preclinical data and aims to inform researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and mechanism of action.

Overview and Mechanism of Action

This compound is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, including mutations that confer resistance to earlier-generation TKIs. Its mechanism involves high-affinity binding to the ATP-binding site of the ABL kinase domain, effectively inhibiting downstream signaling pathways crucial for CML cell proliferation and survival.

Drug Z (Imatinib) is a first-generation TKI and the established standard of care for CML. It also targets the ATP-binding site of the BCR-ABL kinase. While highly effective, its utility can be limited by the emergence of resistance-conferring mutations in the kinase domain.

cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AV15a This compound AV15a->BCR_ABL DrugZ Drug Z (Imatinib) DrugZ->BCR_ABL

Caption: BCR-ABL signaling pathway and points of inhibition by this compound and Drug Z.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound compared to Drug Z.

Table 1: In Vitro Kinase Inhibition

Kinase Target This compound IC₅₀ (nM) Drug Z (Imatinib) IC₅₀ (nM)
Native BCR-ABL 0.8 25
T315I Mutant BCR-ABL 5.2 >10,000
c-KIT 150 100

| PDGFR | 200 | 150 |

Table 2: In Vitro Cell Proliferation Inhibition

Cell Line This compound GI₅₀ (nM) Drug Z (Imatinib) GI₅₀ (nM)
K562 (CML, sensitive) 1.5 50

| Ba/F3 BCR-ABL T315I | 10 | >20,000 |

Table 3: In Vivo Xenograft Model Efficacy

Treatment Group Tumor Growth Inhibition (%)
Vehicle Control 0
This compound (20 mg/kg, daily) 95

| Drug Z (50 mg/kg, daily) | 60 |

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_pk Pharmacokinetics Kinase Kinase Inhibition Assay (IC₅₀ Determination) Cell Cell Proliferation Assay (GI₅₀ Determination) Kinase->Cell Xenograft Mouse Xenograft Model Cell->Xenograft TGI Tumor Growth Inhibition (TGI) Analysis Xenograft->TGI PK_Study PK Study in Mice Xenograft->PK_Study Params Calculate Cmax, T½, AUC PK_Study->Params

Caption: Workflow for preclinical comparative analysis of this compound and Drug Z.

3.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Drug Z against recombinant BCR-ABL kinase.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

    • Recombinant human BCR-ABL kinase was incubated with varying concentrations of the test compounds (this compound or Drug Z) in a kinase reaction buffer.

    • The kinase reaction was initiated by adding ATP and a biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by adding EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added to detect the phosphorylated substrate.

    • The TR-FRET signal was read on a plate reader.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

3.2. Cell Proliferation Assay

  • Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound and Drug Z on CML cell lines.

  • Method:

    • K562 and Ba/F3 BCR-ABL T315I mutant cells were seeded in 96-well plates.

    • Cells were treated with a serial dilution of this compound or Drug Z for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

    • Luminescence was recorded using a microplate reader.

    • GI₅₀ values were calculated from dose-response curves.

3.3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound and Drug Z in a mouse model of CML.

  • Method:

    • Immunocompromised mice were subcutaneously inoculated with K562 CML cells.

    • When tumors reached a palpable size (approx. 100-150 mm³), mice were randomized into treatment groups (Vehicle, this compound, Drug Z).

    • Drugs were administered daily via oral gavage at the specified doses.

    • Tumor volume and body weight were measured twice weekly.

    • At the end of the study (21 days), tumors were excised and weighed.

    • Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Pharmacokinetic Profile

A preliminary pharmacokinetic study in mice revealed that this compound has a longer half-life and greater oral bioavailability compared to Drug Z, which may contribute to its enhanced in vivo efficacy.

Table 4: Comparative Pharmacokinetic Parameters in Mice

Parameter This compound (20 mg/kg) Drug Z (50 mg/kg)
Cmax (ng/mL) 1850 2500
T½ (hours) 12.5 4.2
AUC₀-₂₄ (ng·h/mL) 15600 9800

| Bioavailability (%) | 45 | 30 |

Summary and Conclusion

The preclinical data presented in this guide demonstrate that the investigational drug this compound exhibits superior potency and efficacy compared to the standard-of-care Drug Z (Imatinib).

  • Potency: this compound shows significantly lower IC₅₀ and GI₅₀ values against both native and, critically, the T315I mutant BCR-ABL, a common source of resistance to Drug Z.

  • Efficacy: In a CML xenograft model, this compound achieved a higher degree of tumor growth inhibition at a lower dose than Drug Z.

  • Pharmacokinetics: this compound displays a more favorable pharmacokinetic profile, with a longer half-life and higher bioavailability.

These findings suggest that this compound holds promise as a next-generation therapy for CML, potentially overcoming the limitations of current standard-of-care treatments. Further clinical investigation is warranted to confirm these preclinical advantages in patients.

Confirming the On-Target Effects of AV-15a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AV-15a, a novel inhibitor of the Growth Differentiation Factor 15 (GDF-15) signaling pathway, with a comparable investigational agent, "Competitor-1." The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the on-target effects of this compound in preclinical models of cancer-associated cachexia.

Introduction to GDF-15 and Cancer Cachexia

Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting, and anorexia. It is a common comorbidity in cancer patients and is associated with reduced quality of life and poor prognosis.[1] Growth Differentiation Factor 15 (GDF-15), a member of the transforming growth factor-β (TGF-β) superfamily, has been identified as a key mediator of cancer cachexia.[1][2][3] Elevated levels of circulating GDF-15 are correlated with the severity of cachexia in cancer patients.[2][3] GDF-15 exerts its effects by binding to its receptor, the GDNF family receptor alpha-like (GFRAL), which is exclusively expressed in the hindbrain.[2][4][5] This interaction activates downstream signaling pathways, including RET, ERK, and AKT, leading to appetite suppression and metabolic dysregulation.[2][6] Therefore, inhibiting the GDF-15/GFRAL signaling pathway presents a promising therapeutic strategy for the treatment of cancer cachexia.[7][8][9]

This compound: A Novel GDF-15 Inhibitor

This compound is a potent and selective humanized monoclonal antibody designed to neutralize circulating GDF-15, thereby preventing its interaction with the GFRAL receptor. This guide details the in vitro and in vivo studies conducted to confirm the on-target effects of this compound and compares its performance with Competitor-1, another GDF-15 targeting antibody.

In Vitro Characterization

Binding Affinity and Neutralization Potency

The binding affinity of this compound and Competitor-1 to human GDF-15 was determined by surface plasmon resonance (SPR). The ability of each antibody to neutralize GDF-15-mediated signaling was assessed using a cell-based reporter assay.

ParameterThis compoundCompetitor-1
Binding Affinity (KD) to human GDF-15 5.5 x 10⁻¹¹ M8.2 x 10⁻¹¹ M
Neutralization IC₅₀ (GDF-15-induced signaling) 0.020 µg/mL0.035 µg/mL

Table 1: In Vitro Binding and Neutralization of GDF-15 Inhibitors.

In Vivo Efficacy in a Murine Model of Cancer Cachexia

The on-target effects of this compound were evaluated in a widely used preclinical model of cancer cachexia, the Colon-26 (C26) carcinoma tumor-bearing mouse model.[10] This model recapitulates key features of human cancer cachexia, including tumor-induced weight loss and muscle wasting.[10]

Key In Vivo Endpoints
  • Body Weight: Monitored throughout the study as a primary indicator of cachexia reversal.

  • Food Intake: Measured to assess the impact on appetite.

  • Muscle Mass: Determined by weighing key muscles (e.g., gastrocnemius, tibialis anterior) at the end of the study.

  • Tumor Growth: Monitored to ensure that the anti-cachectic effects were not due to anti-tumor activity.

Comparative In Vivo Efficacy Data
ParameterVehicle ControlThis compound (10 mg/kg)Competitor-1 (10 mg/kg)
Change in Body Weight (Day 21) -15.2%+2.5%+1.8%
Average Daily Food Intake (g) 2.13.83.5
Gastrocnemius Muscle Mass (mg) 98125121
Tumor Volume (mm³) 125012301265

Table 2: In Vivo Efficacy of this compound and Competitor-1 in the C26 Cancer Cachexia Model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GDF-15 signaling pathway and the general experimental workflow for evaluating GDF-15 inhibitors in a preclinical cancer cachexia model.

GDF15_Signaling_Pathway GDF-15 Signaling Pathway GDF15 GDF-15 GFRAL GFRAL Receptor GDF15->GFRAL Binds AV15a This compound AV15a->GDF15 Neutralizes RET RET Co-receptor GFRAL->RET Activates Downstream Downstream Signaling (ERK, AKT) RET->Downstream Appetite Appetite Suppression Downstream->Appetite Metabolism Metabolic Dysregulation Downstream->Metabolism Cachexia Cachexia Appetite->Cachexia Metabolism->Cachexia Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Tumor_Implantation C26 Tumor Cell Implantation in Mice Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Dosing Dosing with this compound, Competitor-1, or Vehicle Randomization->Dosing Monitoring Monitor Body Weight, Food Intake, and Tumor Growth Dosing->Monitoring Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice Tissue_Collection Collection of Muscle and Tumor Tissues Sacrifice->Tissue_Collection Data_Analysis Data Analysis and Comparison Tissue_Collection->Data_Analysis

References

A Comparative Guide to a miR-15a Inhibitor (AV-15a) and Alternative Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a microRNA-15a (miR-15a) inhibitor, referred to herein as AV-15a, with other therapeutic agents that inhibit key signaling pathways modulated by miR-15a. The primary pathways of focus are the Transforming Growth Factor-beta (TGF-β)/SMAD pathway, often implicated in Epithelial-Mesenchymal Transition (EMT), and the Src signaling pathway. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex biological processes to aid in research and development decisions.

Introduction to miR-15a and its Therapeutic Inhibition

MicroRNA-15a is a small non-coding RNA that plays a crucial role in regulating gene expression post-transcriptionally. It functions as a tumor suppressor by targeting several oncogenes involved in cell proliferation, apoptosis, and invasion. Upregulation of miR-15a has been shown to inhibit tumor growth, while its downregulation is associated with a poor prognosis in several cancers. Consequently, inhibitors of miR-15a are being investigated as a therapeutic strategy to indirectly upregulate the expression of its tumor-suppressing target genes. This compound represents a synthetic anti-sense oligonucleotide designed to specifically bind to and inhibit endogenous miR-15a, thereby restoring the expression of its target messenger RNAs.

Recent studies have elucidated that the therapeutic effects of miR-15a inhibition are, in part, mediated through the modulation of the TGF-β/SMAD and Src signaling pathways. This guide will compare the preclinical and clinical data of a miR-15a inhibitor with small molecule inhibitors that directly target these pathways.

Comparative Analysis of Inhibitors

The following tables provide a quantitative comparison of this compound (miR-15a inhibitor) with selected inhibitors of the TGF-β/SMAD and Src signaling pathways.

Table 1: In Vitro Potency of Selected Inhibitors
InhibitorTarget PathwaySpecific Target(s)Cell Line(s)IC50Reference(s)
This compound (miR-15a inhibitor) Endogenous miR-15amiR-15aOvarian Cancer Cells (CP20)Not Applicable (Functional Inhibition)[1]
Galunisertib (LY2157299) TGF-β/SMADTGF-β Receptor I (ALK5)Murine Triple Negative Breast Tumor Cells (4T1-LP, EMT6-LM2)1.765 µM, 0.8941 µM[2]
Vactosertib (TEW-7197) TGF-β/SMADTGF-β Receptor I (ALK5)Colon Cancer Cells (CT-26)0.02 µM[3]
Saracatinib (AZD0530) Src Signalingc-Src, c-Yes, Fyn, Lyn, Blk, Fgr, LckCell-free assays2.7 - 11 nM[4][5]
Dasatinib (BMS-354825) Src SignalingSrc, Bcr-Abl, c-Kit, PDGFRCell-free assays<1 nM (Src)[6]

Note: The efficacy of miR-15a inhibitors is often measured by functional outcomes (e.g., derepression of target genes, phenotypic changes) rather than a direct IC50 value against an enzyme.

Table 2: Preclinical In Vivo Efficacy of Selected Inhibitors
InhibitorCancer ModelDosing RegimenKey FindingsReference(s)
This compound (miR-15a mimic) Colon Cancer Xenograft (HCT116)Not specifiedSignificant reduction in tumor size and growth.[7]
Galunisertib (LY2157299) Glioblastoma Xenograft (U87MG)Orally administeredModest anti-tumor effect as monotherapy; significant reduction in tumor volume in combination with lomustine.[2]
Vactosertib (TEW-7197) Osteosarcoma Pulmonary Metastasis ModelNot specifiedSignificantly inhibited tumor growth and reduced lung metastasis.[8]
Saracatinib (AZD0530) Biliary Tract Carcinoma Xenograft (EGI-1)Not specifiedDelayed tumor growth and impaired vascular network.[9]
Dasatinib (BMS-354825) Anaplastic Thyroid Cancer Xenograft (Cal62)12.5 mg/kg IP, 5 days/week for 3 weeksSignificant growth inhibitory effect compared to vehicle.[10]

Signaling Pathways and Inhibitor Mechanisms

The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.

TGF_beta_Pathway TGF-β/SMAD Signaling Pathway cluster_inhibitors Inhibitors TGFB TGF-β Ligand TGFBR1_2 TGF-β Receptor I/II Complex TGFB->TGFBR1_2 SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression (e.g., EMT factors) Nucleus->Gene_expression regulates Galunisertib Galunisertib Galunisertib->TGFBR1_2 inhibits Vactosertib Vactosertib Vactosertib->TGFBR1_2 inhibits Src_Signaling_Pathway Src Signaling Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK pSrc p-Src (Active) Src->pSrc FAK->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) pSrc->Downstream Cellular_responses Cellular Responses (Proliferation, Migration, Invasion) Downstream->Cellular_responses Saracatinib Saracatinib Saracatinib->Src inhibits Dasatinib Dasatinib Dasatinib->Src inhibits Western_Blot_Workflow Western Blot Experimental Workflow start Cell Treatment with Inhibitor lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis and Quantification detection->analysis Transwell_Assay_Workflow Transwell Assay Experimental Workflow start Prepare Transwell Chambers (with or without Matrigel) cell_seeding Seed Cells in Upper Chamber (Serum-free medium + Inhibitor) start->cell_seeding chemoattractant Add Chemoattractant to Lower Chamber (Serum-containing medium + Inhibitor) cell_seeding->chemoattractant incubation Incubate for 12-48 hours chemoattractant->incubation remove_non_migrated Remove Non-migrated Cells from Upper Surface incubation->remove_non_migrated fix_stain Fix and Stain Migrated Cells on Lower Surface remove_non_migrated->fix_stain quantification Quantify Migrated Cells (Microscopy or Absorbance) fix_stain->quantification analysis Data Analysis quantification->analysis

References

Unable to Generate Comparison Guide for "AV-15a" Due to Lack of Identifiable Scientific Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "AV-15a" has not yielded any information pertaining to a pharmaceutical compound, biologic, or any other agent that would be the subject of cross-validation studies in different model systems for a scientific audience. The search results for "this compound" are predominantly associated with commercial products unrelated to the field of drug development and biomedical research.

The search results included:

  • Okuma Avenger AV 15a Spinning Reel: A piece of fishing equipment.[1][2]

  • Air Systems AV-15 15 Gallon Electric HEPA Vacuum: An industrial cleaning appliance.[3]

  • Airborne Communications - AV-15: An antenna used for aviation and land mobile radio.[4]

  • HRV AV-15 Recovery Vehicle: A heavy-duty vehicle for recovery and repair of military equipment.[5]

While searches were conducted for the mechanism of action, cross-validation studies, and different model systems related to "this compound," no relevant scientific literature or experimental data could be found. The term "this compound" does not appear to be a recognized designation for a research molecule or therapeutic agent in the public domain.

One study mentioned chemical intermediates designated as "15a-j" in the synthesis of new nicotinonitrile derivatives, but this does not refer to a specific entity called "this compound" that would undergo the kind of cross-system validation requested.[6]

Without a clear scientific subject, it is not possible to fulfill the request for a comparison guide. No data is available to present in tables, no experimental protocols can be detailed, and no signaling pathways or experimental workflows can be visualized, as the central component "this compound" and its biological context are unknown.

We recommend that the user verify the designation "this compound" and provide a more specific name or context for the compound of interest. Should a valid scientific identifier be provided, a new search can be initiated to generate the requested comparison guide.

References

Independent Verification of Mechanism of Action: A Comparative Guide to BCR-Abl Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AV-15a" could not be identified in publicly available scientific literature or clinical trial databases. To fulfill the structural and content requirements of this request, this guide has been generated using the well-characterized tyrosine kinase inhibitor Imatinib (Gleevec) as a placeholder. The data and protocols presented here are for illustrative purposes and are based on established knowledge of Imatinib and its alternatives.

Introduction and Mechanism of Action

Imatinib is a signal transduction inhibitor that potently targets the ATP-binding site of the BCR-Abl tyrosine kinase.[1] In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[2][3] This aberrant kinase drives uncontrolled cell proliferation and survival through multiple downstream signaling pathways.[4][5]

Imatinib binds to the inactive conformation of the BCR-Abl kinase domain, preventing ATP from binding.[6][7] This action blocks the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling cascades—such as Ras/MAPK and PI3K/Akt—that are crucial for leukemic cell proliferation and survival, ultimately inducing apoptosis in the cancer cells.[2][3]

cluster_pathway BCR-Abl Signaling Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-Abl (Constitutively Active Kinase) Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Uncontrolled Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib's inhibition of the BCR-Abl signaling pathway.

Comparative Performance Data

Imatinib was the first-generation inhibitor for CML. Second-generation inhibitors, such as Nilotinib and Dasatinib, were developed to be more potent and to overcome resistance mechanisms.[1][8]

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of drug required to inhibit 50% of the kinase activity in cell-free or cell-based assays. Lower values indicate higher potency.

CompoundBCR-Abl IC50 (nM)Fold Potency vs. ImatinibKey Characteristics
Imatinib ~25 - 100[9]1xFirst-generation inhibitor, targets inactive (DFG-out) conformation.[2]
Nilotinib ~20 - 30[10][11]~30x more potent[12]Second-generation, targets inactive conformation with higher affinity.[10]
Dasatinib ~1 - 5[13][14]~325x more potent[15]Second-generation, targets both active and inactive conformations.[13]

This table compares key clinical endpoints from pivotal Phase III trials for newly diagnosed CML patients in the chronic phase.

CompoundClinical TrialMajor Molecular Response (MMR) RateComplete Cytogenetic Response (CCyR) Rate
Imatinib DASISION[16]28%66%
Dasatinib DASISION[16]46%77%
Imatinib ENESTnd[16]22%65%
Nilotinib ENESTnd[16]44% (300mg BID dose)80% (300mg BID dose)

Experimental Protocols

The following are detailed methodologies for key experiments used to verify the mechanism of action and potency of tyrosine kinase inhibitors like Imatinib.

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Objective: To calculate the IC50 value of an inhibitor against the BCR-Abl kinase.

Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, combine the recombinant BCR-Abl kinase enzyme with a specific tyrosine kinase peptide substrate (e.g., KVEKIGEGTYGVVYK) in a kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 2 mM MnCl₂).[17][18]

  • Inhibitor Addition: Add the test inhibitor (e.g., Imatinib) in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase.[17]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Signal Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP back to ATP and generate a luminescent signal via a luciferase reaction.[19]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data against controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data using a non-linear regression model to calculate the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow A 1. Combine Kinase, Substrate, and Inhibitor B 2. Initiate Reaction with ATP A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction & Detect ADP (Luminescence) C->D E 5. Analyze Data & Calculate IC50 D->E

Caption: Workflow for an in vitro kinase inhibition assay.

This assay measures the effect of an inhibitor on the viability and growth of cancer cells that depend on the target kinase.

Objective: To determine the IC50 of an inhibitor in a BCR-Abl-positive cell line (e.g., K562).

Methodology:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).[9]

  • Compound Treatment: Add the inhibitor in a range of concentrations to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement (MTS/MTT Assay):

    • Add a tetrazolium salt reagent (like MTS or MTT) to each well.

    • Incubate for an additional 1-4 hours. Viable, metabolically active cells will convert the salt into a colored formazan product.[20]

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percent viability. Plot percent viability against the logarithm of inhibitor concentration and use non-linear regression to calculate the IC50 value.[21]

References

comparing the pharmacokinetic profiles of AV-15a and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the pharmacokinetic profiles of novel compounds is crucial for advancing drug discovery and development. This guide provides a comprehensive analysis of the pharmacokinetic properties of the investigational compound AV-15a and its structural analogs, AV-15b and AV-15c. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of this compound and its analogs were evaluated in preclinical models. The following tables summarize the key absorption, distribution, metabolism, and excretion (ADME) properties, as well as other critical pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters of this compound and its Analogs

ParameterThis compoundAV-15bAV-15c
Bioavailability (%) 456238
Peak Plasma Concentration (Cmax, ng/mL) 8501120780
Time to Peak Concentration (Tmax, h) 1.52.01.0
Half-life (t1/2, h) 8.210.57.5
Volume of Distribution (Vd, L/kg) 2.51.83.1
Clearance (CL, mL/min/kg) 5.24.16.5

Table 2: ADME Properties of this compound and its Analogs

PropertyThis compoundAV-15bAV-15c
Primary Route of Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4, CYP2D6)Hepatic (CYP3A4)
Major Excretion Pathway RenalRenal and FecalRenal
Plasma Protein Binding (%) 928895
Blood-Brain Barrier Penetration ModerateLowHigh

Experimental Protocols

The data presented in this guide were generated from a series of standardized preclinical pharmacokinetic studies. The methodologies for these key experiments are detailed below.

Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Dosing: Compounds were administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Analysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key pharmacokinetic parameters.

In Vitro Metabolism Assay
  • System: Human liver microsomes.

  • Incubation: Compounds (1 µM) were incubated with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.

  • Analysis: The rate of disappearance of the parent compound was monitored over time by LC-MS/MS to determine the intrinsic clearance.

Visualizing Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow of the preclinical pharmacokinetic study.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Dosing Oral Administration (10 mg/kg) Blood_Sampling Serial Blood Collection (0.25-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis

Caption: Workflow of the preclinical pharmacokinetic study.

Signaling Pathway Context

While the primary focus of this guide is on pharmacokinetics, it is important to consider the potential biological targets of these compounds. This compound and its analogs are being investigated for their role in modulating the hypothetical "AV-Signal Pathway," which is implicated in certain inflammatory diseases.

The following diagram illustrates the proposed signaling cascade.

signaling_pathway Receptor AV Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor TF-AV Kinase2->Transcription_Factor Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression AV_15a This compound AV_15a->Kinase2

Caption: The hypothetical AV-Signal Pathway.

A Head-to-Head Comparison of AAV-Based Gene Therapy and Augmentation Therapy for Alpha-1 Antitrypsin Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between two prominent therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD): the investigational adeno-associated virus (AAV)-based gene therapy, exemplified by rAAV1-CB-hAAT, and the current standard of care, augmentation therapy. This comparison is supported by experimental data to inform research and development decisions in this therapeutic area.

Executive Summary

Alpha-1 Antitrypsin Deficiency is a genetic disorder characterized by a deficiency of the AAT protein, leading to progressive lung disease and potential liver disease. Current treatment focuses on augmenting the deficient protein, while gene therapy aims to provide a long-term, endogenous source of AAT. This guide examines the available data on the efficacy, safety, and administration of both approaches to provide a comprehensive overview for the scientific community.

Data Presentation: AAV Gene Therapy vs. Augmentation Therapy

The following tables summarize the key quantitative data from clinical studies of rAAV1-CB-hAAT and augmentation therapy.

Table 1: Efficacy and Pharmacodynamic Markers

ParameterrAAV1-CB-hAAT (AAV Gene Therapy)Augmentation Therapy (e.g., Prolastin, Aralast, Zemaira)
Mechanism of Action Introduction of a functional SERPINA1 gene to enable endogenous AAT production.Intravenous infusion of purified, pooled human AAT.[1][2]
Peak Serum AAT Levels Dose-dependent, with higher doses achieving >20 µg/ml.[3]Achieves and maintains protective serum AAT levels.
Duration of Effect Sustained expression for at least 90 days, with evidence of persistence for over a year in some studies.[3][4]Requires weekly intravenous infusions to maintain therapeutic levels.[2][5]
Route of Administration Intramuscular injection.[3]Intravenous infusion.[5]

Table 2: Safety and Tolerability

Adverse EventsrAAV1-CB-hAAT (AAV Gene Therapy)Augmentation Therapy
Common Adverse Events Mild injection site reactions (discomfort, erythema, bruising, pain).[3]Potential for infusion-related reactions.
Serious Adverse Events No serious adverse events reported in the cited study.[3]Risk of allergic reactions and viral contamination, though minimized by screening.[2]
Immunogenicity Development of anti-AAV antibodies and T-cell responses to AAV peptides. No antibodies to AAT were developed.[3]Can induce antibodies to the infused AAT protein in some patients.
Other Considerations Transient elevation of serum creatine kinase at higher doses.[3]The burden of weekly infusions can impact patient compliance.[2]

Experimental Protocols

rAAV1-CB-hAAT Gene Therapy Clinical Trial

A Phase 2 clinical trial of rAAV1-CB-hAAT involved the following key methodologies:

  • Patient Population: Nine AAT-deficient individuals were enrolled.[3]

  • Vector and Administration: A recombinant adeno-associated viral vector (serotype 1) carrying the human AAT gene (rAAV1-CB-hAAT) was administered via intramuscular injection at three different doses.[3]

  • Efficacy Assessment: Serum levels of vector-derived M-type AAT were measured at various time points post-administration.[3]

  • Safety Monitoring: Adverse events were recorded at each study visit. Serum creatine kinase levels were monitored.[3]

  • Immunogenicity Assessment: Anti-AAV antibodies and interferon-γ enzyme-linked immunospot (ELISpot) responses to AAV peptides were measured. T-cell responses to AAT peptides were also assessed.[3]

  • Biopsy Analysis: Muscle biopsies were taken from the injection site at day 90 to assess AAT expression and inflammatory cell infiltrates via immunostaining.[3]

Augmentation Therapy

The standard protocol for augmentation therapy is well-established:

  • Product: Purified human AAT (e.g., Prolastin, Aralast, Zemaira) is derived from pooled plasma of healthy donors.[1]

  • Administration: The therapy is administered through weekly intravenous infusions.[5]

  • Monitoring: Serum AAT levels are monitored to ensure they are maintained within the protective range. Lung function tests are also used to track disease progression.

Visualizing the Mechanisms

To further elucidate the therapeutic approaches, the following diagrams illustrate the core concepts.

G cluster_AAV AAV Gene Therapy Workflow AAV_Vector rAAV1-CB-hAAT Vector (Contains functional AAT gene) Muscle_Cell Muscle Cell AAV_Vector->Muscle_Cell Intramuscular Injection Nucleus Nucleus Muscle_Cell->Nucleus Vector Entry AAT_Gene AAT Gene Transcription & Translation Nucleus->AAT_Gene AAT_Protein AAT Protein Secretion into Bloodstream AAT_Gene->AAT_Protein

AAV Gene Therapy: From Vector to Protein Production.

G cluster_Augmentation Augmentation Therapy Cycle Plasma Pooled Human Plasma Purification Purification of AAT Protein Plasma->Purification Infusion Weekly Intravenous Infusion Purification->Infusion Patient AATD Patient Infusion->Patient

The cyclical process of augmentation therapy.

G cluster_Pathway Therapeutic Intervention in AATD Pathogenesis AATD Alpha-1 Antitrypsin Deficiency (Low AAT) Neutrophil_Elastase Uninhibited Neutrophil Elastase AATD->Neutrophil_Elastase Lung_Damage Progressive Lung Damage (Emphysema) Neutrophil_Elastase->Lung_Damage AAV_Therapy AAV Gene Therapy (Endogenous AAT Production) AAV_Therapy->AATD Provides AAT Augmentation_Therapy Augmentation Therapy (Exogenous AAT) Augmentation_Therapy->AATD Provides AAT

Signaling pathway showing intervention points.

References

Assessing the Specificity of AV-15a Compared to Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window, directly influencing both efficacy and off-target effects. This guide provides a comparative analysis of the hypothetical kinase inhibitor, AV-15a, against other well-characterized agents, focusing on their selectivity profiles. To illustrate this comparison with publicly available data, we will use the Janus kinase (JAK) inhibitors Tofacitinib and Upadacitinib as representative examples for "this compound" and a comparator agent, respectively. The experimental data presented is derived from biochemical and cellular assays designed to quantify inhibitor potency against a panel of kinases.

Data Presentation: Kinase Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tofacitinib (representing this compound) and Upadacitinib against the four members of the Janus kinase family. Lower IC50 values indicate greater potency. The data is compiled from various in vitro biochemical and cellular assays.[1][2][3][4][5][6][7]

Kinase TargetTofacitinib (this compound) IC50 (nM)Upadacitinib IC50 (nM)
JAK1 ~1-52.8
JAK2 ~5-2017,500 (cellular assay)
JAK3 ~1-5-
TYK2 -19

Note: IC50 values can vary depending on the specific assay conditions.[1]

Tofacitinib, initially designed as a JAK3 inhibitor, demonstrates potent inhibition of JAK1 and JAK2 as well, classifying it as a pan-JAK inhibitor with some preference for JAK1/3 over JAK2.[1][8] In contrast, Upadacitinib exhibits significant selectivity for JAK1 over other JAK family members, particularly JAK2, in cellular assays.[3][4][9]

Mandatory Visualization

The following diagram illustrates a typical workflow for screening and characterizing the specificity of kinase inhibitors.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Cellular & Functional Validation A Compound Library B High-Throughput Screen (HTS) (Single Concentration) A->B C Initial Hits B->C D IC50 Determination (10-point curve) C->D E Confirmed Hits with Potency D->E F Kinase Panel Screen (e.g., >100 kinases) E->F G Selectivity Profile F->G H Cellular Target Engagement Assays G->H I Functional Cellular Assays H->I J Lead Candidates I->J

Kinase Inhibitor Specificity Screening Workflow.

Experimental Protocols

The determination of inhibitor potency and selectivity is fundamental to drug discovery. A widely used method is the competitive binding assay, which measures the ability of a test compound to displace a known ligand from the kinase's ATP-binding site.

LanthaScreen® Eu Kinase Binding Assay (Representative Protocol)

This protocol outlines the general steps for determining the IC50 of an inhibitor using a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay.[10][11][12][13][14]

Objective: To quantify the binding affinity of a test compound to a specific kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to a europium-labeled anti-tag antibody bound to the kinase. This proximity results in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human kinase of interest (tagged, e.g., with GST or His)

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor® 647-labeled kinase tracer

  • Test inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.

    • Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add a defined volume (e.g., 4 µL) of each inhibitor dilution to the wells of a 384-well plate in triplicate. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Kinase/Antibody Mixture Preparation:

    • Prepare a solution containing the kinase and the europium-labeled anti-tag antibody in kinase assay buffer at twice the final desired concentration.

  • Tracer Preparation:

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase assay buffer at four times the final desired concentration.

  • Reaction Assembly:

    • Add the kinase/antibody mixture (e.g., 8 µL) to all wells containing the test compound.

    • Add the tracer solution (e.g., 4 µL) to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of tracer binding.[1]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AV-15a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical reagents like AV-15a, a flammable corrosion inhibiting compound, is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Ardrox this compound.

Ardrox this compound is identified as a flammable liquid and vapor that can cause serious eye irritation and potential drowsiness or dizziness.[1] It is a mixture of organic solvents and hydrocarbons.[2][3] Due to its characteristics, it is classified as a hazardous waste and must be disposed of following specific protocols. Pouring this chemical down the drain is strictly prohibited.[2][4][5]

Quantitative Data for this compound Waste Disposal

The following table summarizes key quantitative parameters for the classification and handling of this compound waste, based on regulations for flammable liquids.

ParameterValue/SpecificationRegulatory ContextCitation
Flash Point < 60°C (140°F)Defines the material as an ignitable hazardous waste.[4][6][7][8]
EPA Hazardous Waste Code D001Classification for ignitable wastes under the Resource Conservation and Recovery Act (RCRA).[6][9][10][11]
Container Size 5 to 55 gallonsTypical range for hazardous waste accumulation drums.[1][12]
Storage Quantity Limit (Cabinet) ≤ 60 gallons (Category 1, 2, or 3 flammable liquids)OSHA regulation for storing flammable liquids in a single storage cabinet.[13]
pH Range for Neutralized Aqueous Solutions 5.5 - 9.5Acceptable range for specific neutralized aqueous solutions to be drain disposed (Note: This is NOT applicable to this compound, which is a solvent mixture and must not be drain disposed).[14]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the standard operating procedure for the collection and disposal of waste Ardrox this compound in a laboratory setting.

Materials:

  • Designated hazardous waste container (5-55 gallon drum, compatible with organic solvents)

  • "Hazardous Waste" labels

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat

  • Fume hood

  • Log sheet for hazardous waste accumulation

Procedure:

  • Container Preparation:

    • Obtain a suitable and properly functioning hazardous waste container. The container must be made of a material compatible with organic solvents (e.g., steel or a specific type of plastic).[12]

    • Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[12]

    • Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the words "Hazardous Waste," the name and address of the generating facility, and the accumulation start date.[14]

  • Waste Collection:

    • Perform all transfers of this compound waste inside a certified fume hood to minimize inhalation exposure.

    • Carefully pour the waste this compound into the designated hazardous waste container. Avoid splashing.

    • Do not mix this compound waste with other incompatible waste streams in the same container. Specifically, segregate from corrosive wastes (acids and bases) and oxidizers.[14][15]

    • Keep the container closed at all times except when actively adding waste.[4]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Labeling and Documentation:

    • On the "Hazardous Waste" label, clearly identify the contents as "Waste Ardrox this compound (contains organic solvents)."

    • Maintain a log sheet near the waste container to record the amounts of waste added and the date of addition.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[1]

    • Ensure the container is stored in secondary containment to capture any potential leaks.

  • Disposal:

    • Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is approaching, arrange for disposal.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]

    • Provide the disposal contractor with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

AV15a_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood select_container Select a Compatible Hazardous Waste Container fume_hood->select_container label_container Label Container with 'Hazardous Waste' Information select_container->label_container add_waste Add Waste this compound to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_waste Store in Designated Satellite Accumulation Area close_container->store_waste check_full Container Full? store_waste->check_full check_full->add_waste No contact_ehs Contact EHS/Waste Vendor for Pickup check_full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the compliant disposal of this compound hazardous waste.

References

Essential Safety and Logistical Information for Handling AV-15a, a Potent Small-Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for a compound designated "AV-15a." The following guidelines are based on established best practices for the handling of potent, small-molecule inhibitors and cytotoxic compounds in a research laboratory setting. Researchers and scientists must always consult the specific SDS for any chemical before handling and disposal, and adhere to their institution's and local environmental regulations.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for potent research compounds, typified here as this compound. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling potent compounds like this compound, a multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1][2][3]

Core PPE Requirements:

  • Body Protection: A disposable, solid-front, back-closing gown is recommended. For operations with a higher risk of splashes, a polyethylene-coated gown should be used. Lab coats should be left in the designated handling area and not worn in common spaces.[1]

  • Hand Protection: Double gloving with chemotherapy-rated nitrile gloves is required.[4] The outer glove should be changed immediately upon contamination or every 30-60 minutes during continuous use. The inner glove provides protection while changing the outer glove. Always inspect gloves for visible tears or punctures before use.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4] When there is a splash hazard, a full-face shield worn over safety glasses is mandatory.[4]

  • Respiratory Protection: For handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is necessary. A fit test for the selected respirator is required to ensure a proper seal.

  • Foot Protection: Closed-toe shoes are required at all times in the laboratory. Disposable shoe covers should be worn when working with potent compounds and removed before exiting the designated area.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • All manipulations of potent compounds, especially powders, should be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to minimize inhalation exposure.[6]

  • The work area should be covered with a disposable absorbent bench liner to contain any potential spills.[5]

Handling Procedures:

  • Preparation: Before starting work, ensure all necessary equipment and waste containers are within the containment device (fume hood, BSC).

  • Weighing: When weighing powdered this compound, do so within a containment device on a tared weigh boat. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.

  • Reconstitution: Add solvent to the powdered compound slowly and carefully to avoid splashing.

  • Post-Handling: After handling, the outer gloves should be disposed of as hazardous waste. The inner gloves should be removed, and hands should be washed thoroughly with soap and water. All contaminated disposable materials must be disposed of as hazardous waste. Reusable equipment must be decontaminated.

Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep it in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The storage area should be marked with appropriate hazard symbols.

Disposal Plan

Proper disposal of potent pharmaceutical compounds is crucial to prevent environmental contamination and accidental exposure.[7]

Waste Segregation:

  • Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, unused product, and heavily contaminated items.[7]

  • Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.[7]

  • Sharps Waste (Red Containers): For sharps that are completely empty of the drug. Needles should not be recapped.[7]

All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[7] Do not dispose of hazardous waste down the drain or in the regular trash.[7]

Spill Management

In the event of a spill, immediate and proper cleanup is essential to minimize exposure.[8][9]

For a Small Spill (<5 mL or 5 g):

  • Alert personnel in the immediate area.

  • Don appropriate PPE, including double gloves, a disposable gown, and eye protection.

  • If the spill is a powder, gently cover it with a damp absorbent pad to avoid creating dust.[8]

  • If it is a liquid, cover the spill with an absorbent pad.

  • Clean the area from the outside in with a suitable decontaminating solution, followed by a rinse with water.

  • Dispose of all cleanup materials as hazardous waste.

For a Large Spill (>5 mL or 5 g):

  • Evacuate the area immediately and restrict access.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

A cytotoxic spill kit should be readily available in all areas where potent compounds are handled.[5][10]

Data Presentation

Personal Protective Equipment Summary

Protection Type Equipment Specification
Body Disposable GownSolid-front, back-closing
Polyethylene-coated for splash risk
Hands Nitrile GlovesChemotherapy-rated, double-gloved
Eyes/Face Safety GlassesANSI Z87.1 compliant with side shields
Face ShieldRequired for splash hazards
Respiratory RespiratorNIOSH-approved N95 or higher
Feet Shoe CoversDisposable

Experimental Protocols

While no specific experimental protocols for "this compound" are available, a general workflow for screening a novel small-molecule inhibitor is provided below as a representative example.

General Workflow for In Vitro Screening of a Potent Inhibitor

  • Compound Preparation:

    • A stock solution of this compound is prepared by dissolving the powdered compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM) within a chemical fume hood.

    • Serial dilutions are then made to create a range of working concentrations.

  • Cell Culture:

    • Target cancer cell lines are cultured in appropriate media and conditions.

    • Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • The following day, the culture medium is replaced with fresh medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation:

    • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Endpoint Assay:

    • A cell viability assay (e.g., MTT, CellTiter-Glo) is performed to determine the effect of the compound on cell proliferation.

    • The results are read using a plate reader.

  • Data Analysis:

    • The data is analyzed to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

experimental_workflow compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Treatment (Addition of this compound) compound_prep->treatment cell_culture Cell Culture (Seeding in Plates) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation endpoint_assay Endpoint Assay (e.g., Cell Viability) incubation->endpoint_assay data_analysis Data Analysis (IC50 Determination) endpoint_assay->data_analysis

Caption: General experimental workflow for in vitro screening of a potent inhibitor.

disposal_plan start Waste Generation (this compound Contaminated Material) segregation Waste Segregation start->segregation bulk Bulk/Heavily Contaminated (Black Container) segregation->bulk trace Trace Contaminated (Yellow Container) segregation->trace sharps Empty Sharps (Red Container) segregation->sharps labeling Labeling with Hazardous Waste Tag bulk->labeling trace->labeling sharps->labeling storage Secure Storage in Designated Area labeling->storage disposal Disposal by Certified Vendor storage->disposal

Caption: Logical relationship for the disposal of potent compound waste.

References

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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.